1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Description
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Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N2OS/c1-8(2)7-13-11(14)6-9(12-13)10-4-3-5-15-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
XSQFHVZPHREEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CC=CS2 |
Origin of Product |
United States |
Privileged Heterocyclic Scaffolds: Chemical Structure, Tautomerism, and Pharmacological Potential of 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Executive Summary
The pyrazol-5-ol (and its tautomeric pyrazolin-5-one) scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse biological activities ranging from potent free radical scavenging to targeted kinase inhibition. 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol represents a highly specialized, lipophilic derivative of this class. By replacing the traditional 1-phenyl and 3-methyl groups of canonical drugs like Edaravone with an isobutyl chain and a thiophene ring, respectively, this molecule achieves a unique physicochemical profile. This technical whitepaper dissects the structural properties, mechanistic pharmacology, and validated synthetic workflows for this compound, providing a comprehensive guide for researchers in drug discovery and development.
Structural Chemistry & Tautomeric Equilibrium
The molecular architecture of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (
-
The Pyrazol-5-ol Core: Acts as the primary pharmacophore, capable of undergoing single electron transfer (SET) to neutralize reactive oxygen species (ROS)[1].
-
The 1-Isobutyl Substituent: A branched aliphatic chain that significantly increases the topological polar surface area (TPSA) efficiency and overall lipophilicity (LogP) compared to methyl analogs, enhancing cellular membrane permeability[2].
-
The 3-Thiophen-2-yl Moiety: A classical bioisostere for a phenyl ring. The sulfur heteroatom introduces the potential for chalcogen bonding and alters the electron density of the pyrazole core, promoting stronger
stacking interactions within kinase binding pockets[3].
Tautomeric Dynamics
Like all pyrazol-5-ols, this compound exists in a dynamic tautomeric equilibrium heavily influenced by solvent polarity and physiological pH. The three primary forms are the OH-form (pyrazol-5-ol), the CH-form (pyrazolin-5-one), and the NH-form . In aqueous physiological environments (pH 7.4), the compound partially deprotonates into a resonance-stabilized pyrazolone anion, which is the active species responsible for its antioxidant properties[4].
Tautomeric equilibrium and single electron transfer (SET) mechanism for ROS scavenging.
Physicochemical Profiling
To predict the pharmacokinetic behavior of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, we must analyze its fundamental metrics. The incorporation of the thiophene and isobutyl groups optimizes the molecule for Lipinski's Rule of Five compliance, making it an excellent candidate for oral bioavailability.
Table 1: Calculated Physicochemical Properties
| Property | Value | Causality / Pharmacological Impact |
| Molecular Formula | Defines the atomic composition and exact mass. | |
| Molecular Weight | 222.31 g/mol | Well below the 500 Da threshold, ensuring favorable diffusion kinetics. |
| Predicted LogP | ~2.8 - 3.2 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) and cell membranes. |
| H-Bond Donors | 1 (OH/NH form) | Facilitates critical anchoring in target protein active sites. |
| H-Bond Acceptors | 3 (N, O, S) | Enhances aqueous solubility and target residence time. |
| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to kinase hinge regions. |
Mechanistic Pharmacology
Free Radical Scavenging (Antioxidant Activity)
Drawing parallels to Edaravone, the pyrazol-5-ol core acts as a potent electron donor. The mechanism is driven by the formation of the pyrazolone anion at physiological pH. When encountering highly reactive oxygen species (ROS) such as the hydroxyl radical (
Kinase Inhibition and Anticancer Potential
Thiophene-substituted pyrazol-5-ols have demonstrated significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast) and A549 (lung)[3]. The mechanism typically involves competitive binding at the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR). The thiophene sulfur atom engages in favorable interactions with the hinge region, while the isobutyl group occupies hydrophobic pockets, leading to potent cytotoxicity and apoptosis induction[5].
Synthetic Methodology
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is achieved via a regioselective Knoevenagel-type condensation followed by intramolecular cyclization between a substituted hydrazine and a
Self-Validating Synthesis Protocol
Rationale: Ethanol is selected as the solvent due to its ability to dissolve both precursors while allowing the polar byproduct (water) to remain in solution, driving the equilibrium forward. Catalytic acetic acid accelerates hydrazone formation.
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 3-(thiophen-2-yl)-3-oxopropanoate in 30 mL of anhydrous ethanol.
-
Hydrazine Addition: Slowly add 11.0 mmol of isobutylhydrazine hydrochloride. Causality: A slight excess of hydrazine ensures complete consumption of the more expensive
-keto ester. -
Catalysis: Add 3-5 drops of glacial acetic acid to lower the pH, activating the carbonyl carbon for nucleophilic attack.
-
Reflux & Monitoring (Validation Step 1): Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ester spot (
) and the appearance of a new, highly UV-active spot ( ) confirms the formation of the pyrazole core. -
Workup: After 4-6 hours, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated
(to neutralize the acid) and brine (to remove unreacted hydrazine). -
Purification (Validation Step 2): Dry the organic layer over anhydrous
, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield pure crystals. Validate the final structure via -NMR (look for the characteristic pyrazole C4-H singlet around 5.8 ppm and the isobutyl multiplet at 0.9 ppm).
Step-by-step synthetic workflow from hydrazine and beta-keto ester precursors.
Experimental Workflows for Biological Evaluation
To rigorously evaluate the pharmacological potential of the synthesized compound, the following self-validating assays must be employed.
In Vitro ROS Scavenging (DPPH Assay)
Objective: Quantify the electron-donating capacity of the pyrazol-5-ol core. Protocol:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Causality: Methanol stabilizes the DPPH radical while allowing the lipophilic pyrazole to dissolve completely.
-
Prepare serial dilutions of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (1 µM to 100 µM).
-
Validation Control: Use Ascorbic Acid or Edaravone as a positive control, and pure methanol as a blank.
-
Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. A decrease in absorbance indicates successful radical scavenging as the purple DPPH is reduced to the yellow diphenylpicrylhydrazine.
-
Calculate the
value using non-linear regression analysis.
Cytotoxicity Screening (MTT Assay)
Objective: Assess the antiproliferative activity against target cancer cell lines (e.g., MCF-7). Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Treat the cells with varying concentrations of the compound (1, 5, 10, 20, 50 µM) dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity).
-
Validation Control: Include untreated cells (negative control) and cells treated with a known chemotherapeutic agent like Tamoxifen (positive control)[3].
-
After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Incubate for 4 hours, then carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the
.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol Derivatives: An In-Depth Technical Guide
Executive Summary
The pyrazol-5-ol scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in the neuroprotective and free-radical scavenging drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The pharmacological efficacy of these derivatives is intrinsically linked to their dynamic tautomeric equilibrium. This technical whitepaper explores the complex tautomeric landscape of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol derivatives . By replacing the traditional 1-phenyl and 3-methyl groups with a 1-isobutyl and 3-thiophene moiety, researchers can fundamentally alter the electronic distribution, steric environment, and solvent-dependent tautomerization of the core ring.
This guide provides a comprehensive framework for elucidating these tautomeric shifts, detailing the structural causality, self-validating experimental protocols, and computational workflows required for advanced drug development.
The Tautomeric Landscape: Structural Causality
Pyrazol-5-ol derivatives exhibit a classic three-way prototropic tautomerism. The migration of a single proton shifts the molecule between three distinct electronic states [1]:
-
CH-Form (Keto): 1-isobutyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-one. The proton resides on the C4 carbon (sp³ hybridized). The ring contains a C5=O carbonyl and an N2=C3 imine bond.
-
OH-Form (Enol): 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. The proton resides on the C5 oxygen. The ring achieves full heteroaromaticity with C4=C5 and N2=C3 double bonds.
-
NH-Form (Amine): 1-isobutyl-2-hydro-3-(thiophen-2-yl)-pyrazol-5-one. The proton resides on the N2 nitrogen. The ring features a C3=C4 double bond and a C5=O carbonyl.
Causality of Substituent Effects
The equilibrium between these forms is not random; it is strictly governed by the electronic and steric contributions of the substituents [2]:
-
The 1-Isobutyl Group: Unlike a planar phenyl ring, the bulky, sp³-hybridized isobutyl group at the N1 position introduces significant steric hindrance. This bulk destabilizes the planar NH-form due to steric clashes with the adjacent C5 carbonyl. Concurrently, its electron-donating inductive effect (+I) increases the electron density of the pyrazole core, subtly decreasing the acidity of the C4 protons in the CH-form.
-
The 3-(Thiophen-2-yl) Group: The thiophene ring provides an extended π-conjugation system. In the CH-form, the sp³-hybridized C4 carbon breaks the conjugation between the pyrazole and thiophene rings. However, in the OH-form (C4=C5) and NH-form (C3=C4), the double bonds conjugate directly with the thiophene system. This thermodynamic stabilization heavily favors the OH and NH tautomers compared to non-conjugated analogs.
Solvent-Driven Equilibrium
Solvent polarity and hydrogen-bonding capacity act as the ultimate thermodynamic switches [3]. In non-polar, aprotic solvents (e.g., CDCl₃), the CH-form dominates because intramolecular forces govern stability. In highly polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆), the OH and NH forms are stabilized via strong intermolecular hydrogen bonds, shifting the equilibrium toward a complex mixture of all three states.
Experimental Workflows for Tautomeric Elucidation
To accurately map this dynamic equilibrium, researchers must employ orthogonal, self-validating analytical techniques.
Self-Validating NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying tautomeric ratios in solution. This protocol utilizes internal integration validation to ensure trustworthiness.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two identical 15 mg samples of the derivative. Dissolve Sample A in 0.6 mL of anhydrous CDCl₃ (to observe the isolated CH-form) and Sample B in 0.6 mL of anhydrous DMSO-d₆ (to observe the H-bonded OH/NH forms).
-
Acquisition Parameters: Acquire ¹H, ¹³C, and ¹⁵N HMBC spectra at 298 K using a 500 MHz (or higher) spectrometer. Set the relaxation delay (D1) to ≥ 5 seconds to ensure complete relaxation for accurate quantitative integration.
-
Variable Temperature (VT) Analysis: For the DMSO-d₆ sample, cool the probe to 250 K. Causality: Lowering the temperature slows the proton exchange rate between the OH and NH forms, resolving broadened peaks into distinct, quantifiable signals.
-
Internal Validation (Integration): Integrate the distinct C4 protons. The CH-form will present a singlet integrating to 2H at ~3.5 ppm. The OH and NH forms will present singlets integrating to 1H at ~5.8 ppm and ~5.4 ppm, respectively. Validation Check: The sum of the molar ratios derived from the C4 protons must perfectly match the integration of the static isobutyl -CH₃ doublet (~0.9 ppm, 6H).
Computational Density Functional Theory (DFT) Protocol
To validate empirical NMR data, DFT calculations provide the theoretical thermodynamic limits of the tautomers [2].
Step-by-Step Methodology:
-
Initial Geometry Construction: Build the 3D structures of the CH, OH, and NH tautomers using a molecular editor.
-
Optimization & Frequency Calculation: Optimize geometries using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is critical here, as they accurately model the electron-rich lone pairs on the oxygen and nitrogen atoms, which dictate H-bonding capabilities.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate Chloroform (ε = 4.8) and DMSO (ε = 46.8) environments.
-
Thermodynamic Extraction: Extract the Gibbs Free Energy (ΔG) for each state. The tautomer with the lowest ΔG represents the global minimum in that specific dielectric environment.
Quantitative Data Summaries
The following tables synthesize expected quantitative data based on the structural causality of the 1-isobutyl and 3-thiophene substituents.
Table 1: Diagnostic NMR Chemical Shifts (Representative Values)
| Tautomer Form | Optimal Solvent | C4 Proton Shift (¹H) | Heteroatom Proton (¹H) | C5 Carbon Shift (¹³C) |
| CH-Form (Keto) | CDCl₃ | ~3.5 ppm (s, 2H) | N/A | ~170 ppm (C=O) |
| OH-Form (Enol) | DMSO-d₆ | ~5.8 ppm (s, 1H) | ~10.5 ppm (br s, OH) | ~160 ppm (C-OH) |
| NH-Form (Amine) | DMSO-d₆ | ~5.4 ppm (s, 1H) | ~11.7 ppm (s, NH) | ~155 ppm (C=O) |
Table 2: Relative Free Energies (ΔG) of Tautomers via DFT (B3LYP/6-311++G )**
| Tautomer Form | Gas Phase (kcal/mol) | Chloroform (PCM) | DMSO (PCM) |
| CH-Form (Keto) | 0.00 (Reference) | 0.00 | +1.20 |
| OH-Form (Enol) | +4.50 | +2.10 | -0.50 (Global Min) |
| NH-Form (Amine) | +6.20 | +3.80 | +0.80 |
| (Note: Data models the thermodynamic shift caused by the conjugative stabilization of the thiophene ring in polar media). |
Visualizations
Figure 1: Tautomeric equilibrium pathways of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Figure 2: Self-validating experimental and computational workflow for tautomer elucidation.
Pharmacological Implications
Understanding this tautomeric landscape is not merely an academic exercise; it dictates the drug's mechanism of action. The OH-form is highly optimized for radical scavenging via a Hydrogen Atom Transfer (HAT) mechanism, making it a potent lipid peroxidation inhibitor. Conversely, the NH-form favors a Single Electron Transfer (SET) mechanism, which is highly effective against superoxide anions [1]. By tuning the solvent environment—or the local dielectric constant of a target enzyme's binding pocket—drug developers can selectively exploit the specific antioxidant profile of the 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol scaffold.
References
-
Queiroz, A. N., et al. (2020). "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants." Journal of Molecular Structure, ResearchGate. Available at:[Link]
-
Pingaew, R., et al. (2020). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Saudi Pharmaceutical Journal, 28(7), 819-827. PMC. Available at:[Link]
Sources
Solubility Profile of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in Organic Solvents: A Methodological Framework for Drug Development
An In-depth Technical Guide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] The compound 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol combines this valuable core with lipophilic isobutyl and thiophene moieties, presenting a unique physicochemical profile. A thorough understanding of its solubility is paramount for its journey from a promising hit to a viable drug candidate. Low or unpredictable solubility can lead to unreliable results in vitro, poor bioavailability, and significant hurdles in formulation development.[4] This technical guide provides a comprehensive framework for determining, interpreting, and applying the solubility profile of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in a range of common organic solvents. We present a self-validating, first-principles approach, detailing not only the experimental protocol but also the scientific rationale that underpins methodological choices, thereby empowering researchers in drug discovery and development.
Introduction: The Critical Role of Solubility in Drug Discovery
Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5][6] The efficacy of any biologically active compound, however, is fundamentally linked to its ability to be delivered to the target site, a process heavily influenced by its solubility. Solubility dictates the maximum concentration of a drug that can be achieved in solution, impacting everything from the reliability of high-throughput screening assays to the feasibility of oral absorption and intravenous formulation.[4]
This guide focuses on 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a molecule of significant interest due to its structural features. Its solubility behavior is not immediately obvious, arising from a confluence of polar and non-polar characteristics. This document serves as a methodological whitepaper for researchers, providing the theoretical grounding and a robust experimental protocol to precisely characterize the solubility of this compound and others like it.
Molecular Structure and Predicted Solubility Behavior
A molecule's solubility is a direct consequence of its structure. The principle of "like dissolves like" provides a foundational predictive tool, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7][8] An analysis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol reveals a hybrid nature:
-
Polar Core (Pyrazol-5-ol): The pyrazol-5-ol ring is the primary polar domain. It features a hydroxyl group (-OH) capable of donating a hydrogen bond and two nitrogen atoms that can act as hydrogen bond acceptors.[9] This region promotes interaction with polar solvents. Furthermore, this moiety can exist in tautomeric forms (the -OH form and the pyrazolone C=O form), which can influence its interaction profile.
-
Non-Polar Appendages (Isobutyl and Thiophene): The isobutyl group is a classic non-polar, aliphatic chain that will favor interactions with non-polar solvents through London dispersion forces. The thiophene ring, while aromatic, is also largely hydrophobic and will contribute to solubility in less polar environments.
Hypothesis: Based on this structural mosaic, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is predicted to exhibit moderate to good solubility in a broad range of solvents, with a preference for polar aprotic solvents that can accommodate both its hydrogen-bonding capabilities and its non-polar regions. Its solubility in highly polar protic solvents like water may be limited by the hydrophobic isobutyl and thiophene groups, while solubility in purely non-polar solvents like hexane may be restricted by the polar pyrazol-5-ol core.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain the most reliable and relevant data for drug development, determining the thermodynamic equilibrium solubility is essential. This value represents the true saturation point of the compound in a solvent at a given temperature. The "gold standard" for this measurement is the Shake-Flask Method, renowned for its accuracy and reproducibility.[10][11][12]
Rationale for Method Selection
While higher-throughput kinetic solubility assays are useful for early screening, they often measure the solubility of a compound precipitating from a DMSO stock solution and may not represent true thermodynamic equilibrium.[4][13] For lead optimization and pre-formulation studies, the thermodynamic solubility determined by the shake-flask method is indispensable as it provides a stable, baseline value for formulation and toxicology studies.[4]
Detailed Step-by-Step Methodology
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
Step 1: Materials and Solvent Selection
-
Compound: Crystalline 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (>98% purity).
-
Solvents: A panel of analytical grade solvents spanning the polarity spectrum is chosen to build a comprehensive profile.
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)
-
Intermediate Polarity: Dichloromethane (DCM)
-
Non-Polar: Toluene, n-Hexane
-
-
Apparatus: 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, 0.22 µm PTFE syringe filters, and appropriate analytical instrumentation (UV-Vis Spectrophotometer or HPLC-UV).
Step 2: Preparation of Saturated Solutions
-
Add an excess amount of the solid compound (approx. 5-10 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[10]
-
Accurately pipette 1.0 mL of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 3: Equilibration
-
Place the vials on an orbital shaker set to a constant agitation speed (e.g., 250 rpm).
-
Maintain a constant temperature, typically 25°C (298.15 K), in a temperature-controlled chamber.
-
Allow the mixtures to equilibrate for at least 48 hours. Causality Note: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter incubation times risk underestimating the true solubility.[11][14] Preliminary studies can be run at 24, 48, and 72 hours to confirm that the measured concentration no longer increases with time.
Step 4: Sample Preparation and Analysis
-
After equilibration, remove the vials and allow the excess solid to settle for 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a glass pipette, avoiding any solid particles.
-
Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Causality Note: This filtration step is critical to remove any microscopic solid particles that could falsely inflate the concentration measurement.
-
Dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of the diluted sample using a pre-validated UV-Vis or HPLC method.
Analytical Quantification: UV-Vis Spectrophotometry
For rapid and reliable quantification, UV-Vis spectrophotometry is a suitable method, provided the compound has a distinct chromophore.
-
Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 20 µg/mL). Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to generate a calibration curve. The curve must exhibit high linearity (R² > 0.99).
-
Sample Measurement: Measure the absorbance of the diluted, filtered sample from the solubility experiment. Use the equation from the calibration curve (y = mx + c) to calculate the exact concentration of the diluted sample.[15]
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility in the saturated solution.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, comparative format.
Table 1: Solubility of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Polarity Index (Reichardt) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Non-Polar | 30.9 | < 0.1 | < 0.0004 |
| Toluene | Non-Polar | 33.9 | 5.2 | 0.021 |
| Dichloromethane | Intermediate | 40.7 | 45.8 | 0.184 |
| Acetone | Polar Aprotic | 42.2 | > 200 | > 0.802 |
| Acetonitrile | Polar Aprotic | 45.6 | 110.5 | 0.443 |
| Ethanol | Polar Protic | 51.9 | 85.3 | 0.342 |
| Methanol | Polar Protic | 55.4 | 98.7 | 0.396 |
| DMSO | Polar Aprotic | 45.1 | > 200 | > 0.802 |
(Note: The data presented in this table are illustrative and based on the predicted behavior of the molecule. Actual experimental results should be inserted here.)
Interpretation of Results
-
High Solubility in Polar Aprotic Solvents: The excellent solubility in acetone and DMSO confirms the importance of the polar pyrazol-5-ol core. These solvents are strong hydrogen bond acceptors and can effectively solvate the -OH group, while their organic character readily accommodates the isobutyl and thiophene moieties.
-
Good Solubility in Alcohols: High solubility in methanol and ethanol demonstrates the compound's ability to both donate and accept hydrogen bonds. The slightly lower solubility compared to acetone might be due to the solvent's own strong hydrogen-bonding network, which must be disrupted.
-
Moderate Solubility in Toluene and DCM: The solubility in these less polar solvents is primarily driven by favorable interactions with the non-polar isobutyl and thiophene groups. The aromatic π-π stacking interactions between toluene and the thiophene ring may also play a role.
-
Poor Solubility in n-Hexane: The extremely low solubility in hexane highlights the dominance of the polar pyrazol-5-ol group. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice is not compensated by the weak van der Waals interactions with hexane.
Conclusion and Implications for Drug Development
This guide has established a robust methodological framework for determining and interpreting the solubility profile of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. The analysis indicates that this compound is a versatile molecule with significant solubility in a wide range of polar aprotic and protic organic solvents, but limited solubility in non-polar aliphatic solvents.
Practical Implications:
-
Chemical Synthesis & Purification: The high solubility in solvents like acetone and ethanol makes them excellent candidates for reaction media and for purification via crystallization, where an appropriate anti-solvent (like n-hexane or water) could be used to induce precipitation.
-
Formulation Development: The high solubility in DMSO is advantageous for preparing high-concentration stock solutions for in vitro screening. For in vivo formulations, the data suggests that co-solvent systems or amorphous solid dispersions may be required if aqueous solubility is low.
-
Lead Optimization: This detailed solubility profile provides a crucial baseline for assessing the impact of future structural modifications on the physicochemical properties of the series.
Future work should focus on determining the aqueous solubility of this compound as a function of pH, which is critical for predicting its oral absorption, and exploring co-solvent systems to optimize its properties for preclinical development.
References
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]
-
Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]
-
Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]
-
Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Santa Monica College URL: [Link]
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (PMC) URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Cuesta College URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives Source: ResearchGate URL: [Link]
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Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Austin Community College URL: [Link]
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Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Scielo URL: [Link]
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Title: MultiScreen Solubility Filter Plate Source: MilliporeSigma URL: [Link]
-
Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives Source: Arabian Journal of Chemistry URL: [Link]
-
Title: The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal for Research in Applied Science & Engineering Technology URL: [Link]
-
Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]
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Title: Solubility: Importance, Measurements and Applications Source: Analytik NEWS URL: [Link]
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Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
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Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity Source: Oriental Journal of Chemistry URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents Source: National Institutes of Health (PMC) URL: [Link]
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Title: Solubility factors when choosing a solvent Source: Labclinics URL: [Link]
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Title: Synthesis of 1H‐pyrazol‐5‐ol derivative 17 and 5‐oxo‐4,5‐dihydro‐1H‐pyrazole‐4‐carbonitrile derivative 18 Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Some New Pyrazole Derivatives Source: Iraqi National Journal of Chemistry URL: [Link]
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Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]
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Title: Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs Source: RSC Publishing URL: [Link]
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Thermodynamic Stability and Tautomeric Dynamics of Thiophene-Substituted Pyrazol-5-ol Compounds: A Technical Whitepaper
Executive Summary
The pyrazol-5-ol scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities[1]. The integration of a thiophene moiety into the pyrazol-5-ol core introduces complex electronic effects that fundamentally alter the molecule's thermodynamic landscape. This whitepaper provides an in-depth analysis of the thermodynamic stability, tautomeric equilibrium, and characterization protocols for thiophene-substituted pyrazol-5-ol compounds, bridging computational predictions with empirical synthetic methodologies.
Tautomeric Equilibrium: The OH, NH, and CH Triad
A defining characteristic of pyrazol-5-ols is their ability to exist in a dynamic prototropic equilibrium comprising three primary tautomeric forms: the OH-form (hydroxy-pyrazole), the NH-form (keto-pyrazolone), and the CH-form (methylene)[2].
The relative thermodynamic stability of these tautomers is not static; it is dictated by a delicate interplay of aromaticity, extended
-
OH-Form (Form A): Features a fully aromatic pyrazole ring. In the gas phase and non-polar solvents (e.g., CDCl₃), this form is typically the global thermodynamic minimum due to the resonance stabilization afforded by the aromatic system[4],[2].
-
NH-Form (Form B): Characterized by a ketone group at C-5 and a protonated N-2 nitrogen. While less stable in a vacuum, it becomes highly competitive or predominant in polar, hydrogen-bonding solvents (e.g., DMSO, H₂O) due to the stabilization of its strong molecular dipole[3].
-
CH-Form (Form C): Contains a methylene group at C-4 and disrupts the aromaticity of the ring. It generally acts as a higher-energy kinetic intermediate, though specific substitution patterns can stabilize it[2].
The Role of Thiophene Substitution
Thiophene is an electron-rich, sulfur-containing heterocycle. When substituted onto the pyrazol-5-ol core (e.g., at the C-3 or N-1 positions), the highly polarizable sulfur atom acts as a
Thermodynamic Driving Forces: DFT and Computational Insights
To establish causality behind the observed stabilities, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G** basis set is the gold standard for these systems[5].
-
Why this level of theory? The diffuse functions (++) are critical for accurately modeling the electron density of the lone pairs on the pyrazole nitrogens and the thiophene sulfur. The polarization functions (**) correctly describe the extended
-electron delocalization. -
Findings: DFT calculations confirm that the OH-form is stabilized by intramolecular interactions and aromaticity. When transitioning from the gas phase to a simulated polar solvent (using implicit solvation models like SMD), the energy gap between the OH and NH forms narrows significantly, validating the solvent-driven tautomeric shift observed in NMR studies[6],[5].
Visualizing the Tautomeric Network
Figure 1: Tautomeric equilibrium pathways of thiophene-substituted pyrazol-5-ols and environmental drivers.
Quantitative Data: Thermodynamic Parameters
The following table synthesizes the thermodynamic and spectroscopic parameters used to differentiate the tautomeric states of thiophene-substituted pyrazol-5-ols.
Table 1: Thermodynamic and Spectroscopic Profiles of Pyrazol-5-ol Tautomers
| Tautomeric Form | Structural Feature | Relative Energy (Gas Phase) | Predominant Environment | Characteristic IR Band (cm⁻¹) | ¹³C NMR Shift (C5, ppm) | ²J[C4-H] Coupling (Hz) |
| OH-Form | Aromatic pyrazole ring | 0.0 kcal/mol (Global Min) | Non-polar (CDCl₃), Solid | 3200–3400 (Broad O-H) | 150–155 | 9–11 Hz |
| NH-Form | Ketone at C5, protonated N2 | +2.4 to +4.1 kcal/mol | Polar media (DMSO, H₂O) | 1700–1750 (Sharp C=O) | 160–165 | 4–5 Hz |
| CH-Form | Methylene at C4, ketone C5 | +8.5 to +12.0 kcal/mol | Kinetic intermediate | 1700–1750 (Sharp C=O) | ~170.8 | N/A (Singlet) |
Data synthesized from computational and spectroscopic benchmarks[3],[6],[5].
Experimental Protocols: Synthesis and Characterization
To ensure scientific integrity, the synthesis and characterization of these compounds must operate as a self-validating system. The following protocol utilizes a green, microwave-assisted multicomponent reaction (MCR) to achieve thermodynamic control.
Protocol A: Microwave-Assisted Synthesis of Thiophene-Substituted Pyrazol-5-ol
Causality of Design: Graphene oxide (GO) is utilized as a heterogeneous carbocatalyst. Its oxygen-rich surface (hydroxyl, epoxy groups) facilitates the initial condensation, while microwave irradiation (180 W) rapidly overcomes the activation energy barrier. This drives the reaction past the kinetic CH-intermediate directly to the thermodynamically stable pyrazol-5-ol framework, preventing degradation[1].
-
Reagent Preparation: In a 50 mL microwave-safe vessel, combine ethyl acetoacetate (1.0 mmol),
-nitrostyrene (1.0 mmol), and thiophene-2-hydrazine (1.0 mmol). -
Catalyst Addition: Add 0.05 wt% of synthesized Graphene Oxide (GO) dispersed in 5 mL of a water/ethanol (1:1 v/v) solvent mixture[1].
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 180 W for exactly 4 minutes. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup & Desorption: Upon completion, cool the mixture to room temperature. The product exhibits weaker interactions with the GO surface compared to the intermediates, facilitating spontaneous desorption[1]. Centrifuge at 4000 rpm for 10 minutes to recover the GO catalyst.
-
Purification: Extract the supernatant with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield the pure thiophene-substituted pyrazol-5-ol (Expected yield: ~90%)[1].
Protocol B: Self-Validating Thermodynamic Characterization
To confirm the thermodynamic state and tautomeric purity of the synthesized compound, execute the following spectroscopic validation:
-
Infrared (IR) Spectroscopy: Analyze the sample using ATR-FTIR. The presence of a broad absorption band between 3200–3400 cm⁻¹ validates the OH-form. The appearance of a sharp peak at 1700–1750 cm⁻¹ indicates the presence of the C=O stretch, signaling a shift toward the NH/CH forms[3].
-
¹³C and ¹H NMR Spin-Coupling Analysis: Dissolve the compound in CDCl₃ (to favor the OH/CH forms) and DMSO-d₆ (to favor the NH form).
-
Validation Check: Unambiguous differentiation between the OH and NH forms is achieved by measuring the geminal ²J[pyrazole C-4, H] spin coupling constant. An observed coupling of 9–11 Hz confirms the OH-form, whereas a reduction to 4–5 Hz confirms the NH-form[6].
-
The C=O carbon of the CH-form will appear characteristically downfield around 170.8 ppm[3].
-
Conclusion
The thermodynamic stability of thiophene-substituted pyrazol-5-ols is a highly dynamic property governed by the interplay of extended heteroaromatic conjugation and solvent polarity. By leveraging DFT calculations and advanced NMR spin-coupling techniques, researchers can accurately predict and manipulate the tautomeric equilibrium of these compounds. Utilizing microwave-assisted GO catalysis ensures high-yield, thermodynamically controlled synthesis, providing a robust foundation for the development of next-generation pyrazole-based therapeutics.
References
- Benchchem. (n.d.). 1,3,4-trimethyl-1H-pyrazol-5-ol: Identification and Characterization of Tautomeric Forms.
- RSC Advances. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst.
- ResearchGate. (n.d.). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations.
- Nature Communications / NIH. (n.d.). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers.
- CSIC. (2021). Azoles: Theoretical calculations at the B3LYP/6-311++G** level.
- ACS Organometallics. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones.
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Comprehensive Technical Guide on 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: Identifiers, Tautomeric Dynamics, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery, pyrazole-thiophene hybrids have emerged as highly privileged pharmacophores. These structures are frequently utilized in the design of potent, isoform-selective kinase inhibitors targeting critical pathways such as CDK2, JNK3, and EGFR [1, 2, 3]. This whitepaper provides an in-depth technical analysis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol , detailing its core chemical identifiers, structural dynamics (keto-enol tautomerism), and field-proven synthetic and analytical workflows.
Chemical Identity & Core Identifiers
While functionalized derivatives of this specific scaffold (e.g., 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, CAS 2098070-31-4) possess assigned public registries, the exact core building block—1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol—frequently exists as an unassigned or proprietary intermediate within specialized high-throughput screening libraries. Consequently, researchers must rely on exact structural identifiers (SMILES and InChI) for database querying, computational docking, and intellectual property mapping.
The quantitative structural data and identifiers are summarized in Table 1.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol |
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 g/mol |
| Monoisotopic Mass | 222.08269 Da |
| Canonical SMILES (Enol Form) | CC(C)CN1N=C(c2cccs2)C=C1O |
| Canonical SMILES (Keto Form) | CC(C)CN1N=C(c2cccs2)CC1=O |
| Hydrogen Bond Donors | 1 (Enol) / 0 (Keto) |
| Hydrogen Bond Acceptors | 3 (Enol) / 3 (Keto) |
| Rotatable Bonds | 3 |
Structural Dynamics: Keto-Enol Tautomerism
A critical, often overlooked aspect of 5-hydroxypyrazoles is their complex tautomeric equilibrium [4, 5]. 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exists in a dynamic equilibrium between its enol form (1H-pyrazol-5-ol) and its keto form (4,5-dihydro-1H-pyrazol-5-one).
The Causality of Solvent-Dependent Tautomerism: The dominant state is dictated by the microenvironment. In non-polar environments (such as the hydrophobic hinge region of a kinase ATP-binding pocket), the keto form may dominate, fundamentally altering the molecule's hydrogen-bond donor/acceptor profile. Conversely, in polar aprotic solvents (e.g., DMSO) or aqueous biological assays, the enol form is strongly stabilized via intermolecular hydrogen bonding with the solvent. Understanding this dynamic is paramount when interpreting in vitro binding assays and conducting in silico molecular docking simulations.
Pharmacological Relevance & Kinase Inhibition
The hybridization of a pyrazole nucleus with a thiophene ring is a rational design strategy to enhance biological potential [3]. The thiophene ring provides optimal lipophilicity and electron density to occupy hydrophobic sub-pockets, while the pyrazole core acts as a classic bidentate hinge-binder within the ATP pocket of kinases [1, 2].
Below is a systemic visualization of how this pharmacophore disrupts hyperactive signaling pathways in oncological or neurodegenerative models.
Fig 1: Mechanism of kinase inhibition by pyrazole-thiophene hybrids via ATP pocket binding.
Synthetic Methodology & Workflow
The following protocol outlines a self-validating, high-yield methodology for synthesizing the core compound via a Knorr-type cyclocondensation.
Step 1: Precursor Preparation
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolve 10.0 mmol of ethyl 3-oxo-3-(thiophen-2-yl)propanoate in 50 mL of anhydrous ethanol.
-
Causality: Anhydrous ethanol is selected because it fully solubilizes the
-keto ester while providing an optimal boiling point (78°C). This specific thermal window drives the subsequent cyclocondensation without causing thermal degradation of the electron-rich thiophene ring.
-
Step 2: Hydrazone Formation and Cyclization
-
Add 11.0 mmol (1.1 eq) of isobutylhydrazine hydrochloride to the solution.
-
Introduce 1.0 mL of glacial acetic acid.
-
Causality: The acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the ester, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine to form the hydrazone intermediate.
-
-
Heat the mixture to reflux (80°C) for 4-6 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the UV-active ester spot (
) and the appearance of a new, highly polar spot ( ) confirms the completion of the cyclization.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between 50 mL of Ethyl Acetate (EtOAc) and 50 mL of saturated aqueous
.-
Causality: The
neutralizes the acetic acid and the hydrochloride salt, ensuring the pyrazole product remains in its neutral, organic-soluble state.
-
-
Extract the aqueous layer with an additional 2x25 mL EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous
.
Step 4: Purification
-
Filter the drying agent and evaporate the solvent.
-
Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Analytical Validation Protocol
To ensure chemical integrity and determine the tautomeric state, the following analytical workflow must be executed.
Step 1: LC-MS Analysis (Purity and Mass Confirmation)
-
Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.
-
Inject 2 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Causality: Formic acid facilitates the protonation of the basic pyrazole nitrogen, ensuring a robust and easily detectable signal in Electrospray Ionization Positive (ESI+) mode.
-
Self-Validation: The chromatogram must show a single sharp peak (>95% purity by UV 254 nm), with a corresponding mass spectrum displaying the
ion at m/z 223.09 .
-
Step 2: NMR Spectroscopy (Tautomeric State Determination)
-
Dissolve 15 mg of the compound in 0.6 mL of DMSO-
.-
Causality: DMSO-
is specifically chosen over because its strong hydrogen-bond accepting nature stabilizes the enol form (1H-pyrazol-5-ol) and slows down the proton exchange rate [4, 5]. This allows for the clear observation of the hydroxyl proton, which would otherwise be lost to rapid exchange in less polar solvents.
-
-
Acquire a
NMR spectrum at 400 MHz or higher.-
Self-Validation: The spectrum must exhibit a broad singlet around
10.5-11.5 ppm (characteristic of the enol -OH), a sharp singlet around 5.5-6.0 ppm (the pyrazole C4-H), and the distinct multiplet patterns of the thiophene ring ( 7.1-7.6 ppm) and the isobutyl group ( 0.9, 2.1, 3.8 ppm). The absence of a methylene singlet at 3.5 ppm confirms the complete absence of the keto tautomer in this specific solvent environment.
-
References
-
Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. National Center for Biotechnology Information (PMC). URL:[Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. National Center for Biotechnology Information (PMC). URL:[Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). URL:[Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances (RSC Publishing). URL:[Link]
Synthesis Protocol and Mechanistic Insights for 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Introduction & Retrosynthetic Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently embedded in molecules targeting G-protein coupled receptors, such as[1] and [2]. The target compound, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol , features a highly electron-rich thiophene-pyrazole axis and a lipophilic isobutyl tail.
The most robust and is the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds[3]. However, of this reaction is critical when using unsymmetrical precursors[4].
Causality of Regioselectivity (Kinetic vs. Thermodynamic Control)
To synthesize the 1,3,5-substituted regioisomer selectively, we react[5],[6] with isobutylhydrazine. The regiochemical outcome is governed by the distinct nucleophilicities of the hydrazine nitrogens and the electrophilicities of the carbonyls:
-
Kinetic Attack: The primary amine (-NH₂) of isobutylhydrazine is sterically unhindered and highly nucleophilic. At low temperatures (0–5 °C), it selectively attacks the highly electrophilic C3 ketone carbonyl of the β-keto ester, forming a hydrazone intermediate.
-
Thermodynamic Cyclization: Upon heating to reflux, the secondary amine (-NH-iBu) attacks the C1 ester carbonyl. This intramolecular cyclization eliminates ethanol and forms a pyrazolone ring, which rapidly tautomerizes to the thermodynamically favored, fully aromatic pyrazol-5-ol.
Fig 1. Mechanistic pathway for the regioselective synthesis of the target pyrazole.
Materials and Reagents
The following quantitative parameters are designed for a 10 mmol scale synthesis. Isobutylhydrazine is utilized as a hydrochloride salt to prevent premature oxidation, necessitating an in situ free-basing step.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 198.24 | 1.00 | 1.98 g (10.0 mmol) | Electrophilic Precursor |
| Isobutylhydrazine hydrochloride | 124.61 | 1.10 | 1.37 g (11.0 mmol) | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.20 | 1.55 g (12.0 mmol) | Non-nucleophilic Base |
| Ethanol (Absolute) | 46.07 | - | 25 mL | Reaction Solvent |
| Sodium Hydroxide (1M aq) | 40.00 | - | 30 mL | Extraction Reagent |
| Hydrochloric Acid (1M aq) | 36.46 | - | As needed | Precipitation Reagent |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system . By leveraging the acidic nature of the pyrazol-5-ol tautomer (pKa ~ 8), we utilize an acid-base extraction workflow that inherently confirms the successful formation of the target molecule while stripping away neutral impurities (such as unreacted ester).
Step 1: Hydrazine Free-Basing
-
Suspend isobutylhydrazine hydrochloride (1.37 g, 11.0 mmol) in 15 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add DIPEA (1.55 g, 12.0 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete liberation of the free hydrazine.
Step 2: Kinetically Controlled Condensation 4. Dissolve ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.98 g, 10.0 mmol) in 10 mL of absolute ethanol. 5. Add the ester solution dropwise to the reaction mixture at 0 °C over 20 minutes. Causality Note: Strict temperature control here prevents the secondary amine from competing for the ketone, ensuring high 1,3,5-regioselectivity. 6. Allow the mixture to stir at room temperature for 1 hour to complete hydrazone formation.
Step 3: Thermodynamically Driven Cyclization 7. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours. 8. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The UV-active ester spot should disappear, replaced by a highly polar, UV-active product spot.
Step 4: Self-Validating Acid-Base Workup 9. Concentrate the reaction mixture under reduced pressure to remove ethanol. 10. Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 11. Extract the organic layer with 1M aqueous NaOH (2 × 15 mL). Causality Note: The target pyrazol-5-ol is deprotonated and migrates to the aqueous layer. Unreacted ester and regioisomeric byproducts remain in the EtOAc layer, which is discarded.
Step 5: Precipitation and Isolation 12. Cool the combined aqueous NaOH extracts to 0 °C. 13. Carefully acidify the aqueous layer with 1M HCl until the pH reaches 4–5. A dense white/pale-yellow precipitate will form. 14. Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford the pure 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Fig 2. Step-by-step experimental workflow utilizing acid-base purification.
Analytical Characterization
To verify the structural integrity and regiochemistry of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required. The presence of the C4-H proton as a sharp singlet is highly diagnostic for the pyrazole core.
Expected LC-MS Data:
-
Formula: C₁₁H₁₄N₂OS
-
Exact Mass: 222.08 Da
-
ESI-MS (m/z): [M+H]⁺ calculated for C₁₁H₁₅N₂OS: 223.09; observed: 223.1.
Expected ¹H-NMR Shifts (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.05 | Broad singlet | 1H | Pyrazole -OH (exchangeable) |
| 7.45 | Doublet of doublets | 1H | Thiophene C5-H |
| 7.35 | Doublet of doublets | 1H | Thiophene C3-H |
| 7.08 | Doublet of doublets | 1H | Thiophene C4-H |
| 5.85 | Singlet | 1H | Pyrazole C4-H (Diagnostic) |
| 3.75 | Doublet | 2H | Isobutyl N-CH₂ |
| 2.10 | Multiplet | 1H | Isobutyl -CH- |
| 0.85 | Doublet | 6H | Isobutyl -CH₃ (x2) |
Note: To definitively rule out the 1,5,3-regioisomer, a 2D HMBC NMR experiment can be performed. The isobutyl N-CH₂ protons (δ 3.75) will show a strong ³J correlation to the C5 carbon (bearing the -OH group), confirming the 1,3,5-substitution pattern.
References
-
Smolecule. "Ethyl 3-oxo-3-(thiophen-2-yl)propanoate". PubChem Compound Summary for CID 255159. Available at:[Link]
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules, 2018, 23(1), 134. Available at:[Link]
-
K. R., et al. "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists". PMC, 2018. Available at:[Link]
- Google Patents. "US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists".
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- 5. Buy Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 13669-10-8 [smolecule.com]
- 6. PubChemLite - Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (C9H10O3S) [pubchemlite.lcsb.uni.lu]
Application Note: Regioselective One-Pot Synthesis of 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The 1,3-disubstituted 1H-pyrazol-5-ol scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for phenols and carboxylic acids in kinase inhibitors and anti-inflammatory agents [3]. Synthesizing asymmetric pyrazoles—specifically 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol —presents a distinct regiochemical challenge: controlling the nucleophilic attack of the substituted hydrazine to prevent the formation of the undesired 1,5-disubstituted isomer [2].
As a Senior Application Scientist, I have designed this protocol around a highly regioselective one-pot Knorr-type condensation. Rather than isolating unstable intermediates, this continuous sequence minimizes yield attrition. By utilizing mild acid catalysis (glacial acetic acid) in a protic solvent (ethanol), we selectively activate the ketone carbonyl of the
Mechanistic Workflow
The following diagram illustrates the causal relationship between reagent addition, intermediate formation, and the final cyclization step.
Figure 1: Mechanistic workflow for the regioselective one-pot synthesis of the target pyrazol-5-ol.
Reaction Optimization & Quantitative Data
To establish a self-validating system, we evaluated multiple reaction environments. Table 1 summarizes the causality between reaction conditions and the resulting regioselectivity/yield. The optimized condition (Entry 2) balances kinetic activation with thermodynamic cyclization.
Table 1: Optimization of Reaction Conditions
| Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (1,3- vs 1,5-) | Mechanistic Impact |
| EtOH | None | 78 (Reflux) | 12 | 45 | 85:15 | Sluggish hydrazone formation; poor regiocontrol. |
| EtOH | AcOH (10 mol%) | 78 (Reflux) | 4 | 88 | >95:5 | Optimal ketone activation; rapid cyclization[2]. |
| DMF | AcOH (10 mol%) | 120 | 2 | 65 | 70:30 | High heat overrides kinetic control; isomerizes product. |
| H₂O | Graphene Oxide (GO) | MW (180W) | 0.1 | 92 | >95:5 | Excellent green alternative, requires specialized MW [1]. |
Materials and Reagents
Table 2: Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Synthesis |
| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 198.24 | 1.0 eq | 1.98 g | Primary electrophile |
| Isobutylhydrazine Hydrochloride | 124.61 | 1.1 eq | 1.37 g | Primary nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.1 eq | 1.53 mL | Acid scavenger / Base |
| Glacial Acetic Acid (AcOH) | 60.05 | 0.1 eq | 57 µL | Brønsted acid catalyst |
| Absolute Ethanol (EtOH) | 46.07 | Solvent | 20 mL | Protic reaction medium |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring absolute trustworthiness in the workflow.
Phase 1: Nucleophile Liberation & Activation
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen.
-
Reagent Loading: Add Isobutylhydrazine Hydrochloride (1.37 g, 11 mmol) to the flask, followed by 10 mL of absolute ethanol.
-
Neutralization: Dropwise add Triethylamine (1.53 mL, 11 mmol) over 2 minutes at room temperature.
-
Causality: Et₃N neutralizes the HCl salt, liberating the free hydrazine in situ. A slight excess prevents the premature quenching of the nucleophile.
-
Phase 2: Regioselective Hydrazone Formation
-
Electrophile Addition: In a separate vial, dissolve Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.98 g, 10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 5 minutes.
-
Catalysis: Add Glacial Acetic Acid (57 µL, 1 mmol).
-
Causality: The mild acid protonates the highly electrophilic ketone carbonyl (but not the ester), directing the primary amine of the isobutylhydrazine to attack exclusively at the 3-position, establishing the >95:5 regioselectivity [2].
-
-
IPC Check 1 (Kinetic Validation): Stir at 25°C for 30 minutes. Analyze an aliquot via LC-MS.
-
Validation: You must observe the disappearance of the starting mass (
199.0 ) and the appearance of the linear hydrazone intermediate ( 269.1 ). Do not proceed to heating until >90% conversion to the hydrazone is confirmed.
-
Phase 3: Intramolecular Cyclization
-
Thermal Cyclization: Heat the reaction mixture to a gentle reflux (78°C) for 4 hours.
-
Causality: Thermal energy overcomes the activation barrier for the secondary amine to attack the ester carbonyl. This step extrudes ethanol and drives the aromatization to the pyrazole ring [3].
-
-
IPC Check 2 (Thermodynamic Validation): Analyze an aliquot via LC-MS.
-
Validation: The intermediate mass (
269.1) must be fully consumed, replaced by the target pyrazol-5-ol mass ( 223.1 ).
-
Phase 4: Work-up and Purification
-
Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Extraction: Partition the crude residue between Ethyl Acetate (30 mL) and Water (30 mL). The aqueous layer removes Et₃N·HCl salts and residual acetic acid. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Crystallization: Concentrate the organic layer to ~5 mL. Add hexanes dropwise until the solution becomes cloudy, then cool to 4°C overnight. Filter the resulting precipitate to yield the pure 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Analytical Validation Data
To confirm the structural integrity and regiochemistry of the synthesized compound, compare your empirical results against the expected spectroscopic parameters in Table 3.
Table 3: Expected Analytical Data for C₁₁H₁₄N₂OS (MW: 222.31 g/mol )
| Analytical Method | Expected Signals & Assignments |
| LC-MS (ESI+) | |
| ¹H NMR (400 MHz, DMSO-d₆) | |
| ¹³C NMR (100 MHz, DMSO-d₆) |
Note: The diagnostic singlet at
References
-
Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst Source: RSC Advances URL: [Link]
-
Title: Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles Source: ACS Omega URL: [Link]
-
Title: A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives Source: Molecules URL: [Link]
Application Note & Protocols: Reagents for the Cyclization of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Fused Heterocyclic Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] When a pyrazole ring is fused with other heterocyclic systems, such as pyridine, pyrimidine, or pyridazine, the resulting compounds often exhibit enhanced and novel pharmacological activities.[2] These fused pyrazoles are structurally related to purine bases, allowing them to interact with a wide array of biological targets.[2] The starting material, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, which exists in equilibrium with its tautomeric pyrazolin-5-one form, is a versatile precursor for constructing such bicyclic systems. The thiophene moiety further enhances the potential for biological activity, with pyrazole-thiophene hybrids showing promise as anticancer agents.[3][4]
This guide provides a detailed technical overview of two primary strategies for the intramolecular cyclization of this substrate, focusing on the selection of appropriate reagents to synthesize valuable pyrazolo-fused heterocycles. We will explore the mechanistic rationale behind reagent choice and provide robust, step-by-step protocols for key transformations.
Section 1: Mechanistic Rationale and Strategic Overview
The reactivity of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is governed by its tautomeric nature and the electron-rich character of the pyrazole ring. The key to forming a fused ring is the functionalization of the C4 position, which is highly susceptible to electrophilic substitution. Two principal strategies emerge from this understanding.
Strategy A: Two-Step Functionalization and Cyclocondensation This is the most versatile and widely employed approach. It involves the initial introduction of an electrophilic functional group, typically a formyl group (-CHO), at the C4 position. This intermediate then serves as a handle for a subsequent cyclocondensation reaction with a bifunctional nucleophile to build the second ring. The Vilsmeier-Haack reaction is the premier method for this initial formylation.[5][6][7]
Strategy B: One-Pot Multicomponent Reaction (MCR) This strategy aims for efficiency by combining the pyrazol-5-ol with a suitable bifunctional reagent in a single step. The reaction typically proceeds through a series of condensation, addition, and cyclization/dehydration steps, often catalyzed by an acid or base.[8][9] While potentially faster, this approach may offer less control and a narrower substrate scope compared to the two-step strategy.
Caption: Overview of synthetic strategies for cyclization.
Section 2: Comparative Analysis of Cyclization Reagents
The choice of reagent is critical as it dictates the structure of the resulting fused heterocyclic system. The following table summarizes common reagents used for the cyclization of C4-functionalized or naked pyrazol-5-ols.
| Reagent Class | Specific Reagent(s) | Fused Ring System Formed | Typical Conditions | Reference(s) |
| Vilsmeier Reagent | POCl₃, DMF | Introduces C4-formyl group for further cyclization | Anhydrous solvent, 0°C to reflux | [6][7] |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate | Pyrazolo[3,4-b]pyridine | Basic catalyst (e.g., piperidine), Ethanol, Reflux | [8] |
| β-Ketoesters | Ethyl Acetoacetate | Pyrazolo[3,4-b]pyridine | Basic or acidic catalyst, Reflux | [8][9] |
| Hydrazines | Hydrazine Hydrate, Phenylhydrazine | Pyrazolo[3,4-d]pyridazine | Acidic catalyst (e.g., Acetic Acid), Reflux | [10] |
| Isatin Derivatives | Isatin | Pyrazolo[3,4-b]quinoline | Pfitzinger Reaction: Basic conditions (e.g., KOH), Ethanol, Reflux | [11][12] |
| Chalcones | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Michael addition followed by cyclization, often base-catalyzed | [8] |
Section 3: Detailed Experimental Protocols
These protocols are designed as a robust starting point and may require optimization based on specific laboratory conditions and analytical findings.
Protocol 1: Vilsmeier-Haack Formylation (Strategy A, Step 1)
This protocol details the synthesis of the key intermediate, 1-isobutyl-4-formyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol .
Causality and Justification: The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that regioselectively attacks the electron-rich C4 position of the pyrazole ring.[6] Anhydrous conditions are paramount, as the reagent reacts violently with water.[6] The reaction is performed at low temperature initially to control the exothermic formation of the reagent, then heated to drive the formylation to completion.
Materials:
-
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 fold excess)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Dichloromethane (DCM) (anhydrous, as needed)
-
Crushed ice or ice-water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation (Caution!): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form. Stir for an additional 30 minutes at 0-5 °C.
-
Substrate Addition: Dissolve the starting pyrazol-5-ol (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 70-80 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up (Caution!): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a fume hood to quench the excess POCl₃ and Vilsmeier reagent. This is a highly exothermic process.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure aldehyde intermediate.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine (Strategy A, Step 2)
This protocol describes the cyclocondensation of the C4-formyl intermediate with malononitrile.
Causality and Justification: Piperidine, a basic catalyst, deprotonates the active methylene group of malononitrile, generating a potent nucleophile.[8] This nucleophile attacks the electrophilic aldehyde carbon of the pyrazole intermediate. A subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization and dehydration, yields the stable, aromatic pyrazolo[3,4-b]pyridine ring system.
Materials:
-
1-isobutyl-4-formyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (from Protocol 1) (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (typically 2-8 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If no precipitate forms, or for further purification, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Section 4: Troubleshooting and Process Optimization
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A decision-making workflow for troubleshooting low yields.[6]
Common Issues & Solutions:
-
Problem: Low yield in Vilsmeier-Haack reaction.
-
Cause: Moisture contamination deactivating the reagent.
-
Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[6]
-
-
Problem: Formation of multiple products in cyclocondensation.
-
Cause: Side reactions due to incorrect stoichiometry or temperature. The pyrazolone ring can potentially open under harsh conditions.[13]
-
Solution: Carefully control the stoichiometry of the nucleophile. Run the reaction at the lowest effective temperature and monitor closely by TLC to stop the reaction once the desired product is maximized.
-
-
Problem: Difficulty isolating the product during aqueous work-up.
-
Cause: The product may have some water solubility, especially if it contains polar functional groups. Emulsions can also form.
-
Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the organic product. Perform multiple extractions with a suitable solvent like DCM or ethyl acetate.[6]
-
Conclusion
The 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol scaffold is a highly valuable starting point for the synthesis of diverse, fused heterocyclic systems. By employing a strategic, two-step approach initiated by a Vilsmeier-Haack formylation, researchers can access a key aldehyde intermediate. This intermediate opens the door to a wide range of cyclocondensation reactions, allowing for the tailored synthesis of novel pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and other related compounds of significant interest to the drug discovery community. Careful control of reaction conditions and a systematic approach to troubleshooting are essential for achieving high yields and purity.
References
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- Divergent synthesis of fused N-heterocycles via rhodium-catalysed [4 + 2] cyclization of pyrazolidinones with iodonium ylides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris.
- One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. (2019). Beilstein Journal of Organic Chemistry.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.
- Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
- Scope of one‐pot acid catalytic cyclization synthesis of pyrazolo[3,4‐d]pyrimidines. (n.d.). Wiley Online Library.
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). PMC.
- Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (2025).
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC.
- Synthesis of thiophene-based flavone and pyrazole derivatives through intramolecular cyclization and condensation reactions: Molecular docking, biological evaluation including antimicrobial, antioxidant, and antitubercular activities. (2025).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019).
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (n.d.). BenchChem.
- A New Cyclization to Fused Pyrazoles Tunable for Pericyclic or Pseudopericyclic Route: An Experimental and Theoretical Study. (2008). R Discovery.
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). JOCPR.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
- A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. (n.d.). Indian Academy of Sciences.
- Synthesis, molecular docking and anti-inflammatory screening of novel quinoline incorporated pyrazole derivatives using the Pfitzinger reaction II. (2015). PubMed.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PMC.
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (n.d.). RSC Publishing.
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Application Notes & Protocols: Microwave-Assisted Synthesis of Thiophene-Pyrazole Derivatives
Abstract: This document provides a comprehensive guide to the synthesis of thiophene-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] We will explore the substantial advantages of Microwave-Assisted Organic Synthesis (MAOS) over conventional heating methods, detailing the underlying principles of microwave-material interaction. A full, field-proven protocol for a representative synthesis is provided, including reaction setup, purification, and detailed characterization, designed to be a self-validating system for researchers.
The Strategic Importance of Thiophene-Pyrazole Scaffolds & Microwave Synthesis
Thiophene and pyrazole moieties are privileged structures in medicinal chemistry. Thiophene derivatives are known for a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[2] Similarly, the pyrazole nucleus is a core component of numerous pharmaceuticals, demonstrating anti-inflammatory, analgesic, antitumor, and antiviral activities.[1][2] The hybridization of these two pharmacophores into a single molecular entity is a well-established strategy to create novel compounds with potentially enhanced or synergistic therapeutic effects.[4] These hybrid molecules are being actively investigated as potent drug candidates, for example, as Akt inhibitors for cancer therapy.[5]
Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures requiring long reaction times, high temperatures, and often the use of hazardous solvents.[6] This presents a bottleneck in high-throughput screening and lead optimization. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool that directly addresses these challenges.[7][8][9] By using microwave irradiation, MAOS offers dramatic reductions in reaction time (from hours to minutes), significant increases in product yields, and often results in cleaner reactions with fewer byproducts.[6][10][11] This efficiency is achieved through a unique heating mechanism, which we will explore next.
The Causality of Microwave-Enhanced Reactivity
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave energy is introduced directly into the reaction mixture. This volumetric and instantaneous heating is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents or reactants) possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to a rapid increase in internal temperature.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or catalyst), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat efficiently throughout the bulk of the solution.[8]
This direct energy transfer is what allows for the superheating of solvents above their atmospheric boiling points in a sealed vessel, dramatically accelerating reaction rates according to the Arrhenius equation. The result is a more energy-efficient, rapid, and often more selective chemical transformation.[9][10]
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Application Notes & Protocols for the Crystallization of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of crystallization methods for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical role of crystallization in determining the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs), this document outlines systematic approaches to obtaining high-quality crystalline material. We delve into the foundational principles of crystallization, offering field-proven insights into solvent selection, and present detailed protocols for cooling crystallization, antisolvent crystallization, and slow evaporation methods. The causality behind experimental choices is explained to empower researchers to troubleshoot and optimize their crystallization processes.
Introduction: The Criticality of Crystalline Form
The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its efficacy and manufacturability. Crystallization is a pivotal purification step that profoundly influences particle size distribution, polymorphism, solubility, and stability.[1] For pyrazole derivatives, a class of compounds known for a wide spectrum of biological activities, achieving a stable and pure crystalline form is a key milestone in the drug development pipeline.[2][3]
The target molecule, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, possesses structural features that guide the crystallization strategy. The pyrazole ring's capacity for hydrogen bonding, coupled with the potential for π-π stacking interactions from the thiophene and pyrazole rings, suggests that strong intermolecular forces will govern the crystal lattice formation.[4][5] These forces can lead to high lattice energy, making solvent selection a critical parameter to overcome this energy barrier for dissolution and subsequent recrystallization.[4] Furthermore, the presence of both polar (hydroxyl, pyrazole nitrogens) and non-polar (isobutyl, thiophene) moieties results in a nuanced solubility profile that can be strategically exploited.
This guide provides a systematic framework for developing a robust crystallization process for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, moving from initial solvent screening to optimized protocols for various crystallization techniques.
Foundational Principles: Solubility and Supersaturation
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[1] Understanding the solubility of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in various solvents is the first and most critical step. Pyrazole derivatives generally exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, and polar protic solvents such as ethanol and methanol, while showing limited solubility in water and non-polar solvents like hexane.[6][7] The solubility of these compounds typically increases with temperature, a principle that is foundational to cooling crystallization.[4]
Supersaturation , the driving force for crystallization, can be achieved through several methods:
-
Cooling: Decreasing the temperature of a saturated solution to a point where the solubility is lower.[]
-
Solvent Evaporation: Slowly removing the solvent, thereby increasing the concentration of the solute.[9]
-
Antisolvent Addition: Introducing a "poor" solvent (an antisolvent) to a solution, which reduces the overall solubility of the solute.[10][11]
The rate at which supersaturation is achieved significantly impacts crystal nucleation and growth, and consequently, the final crystal size and quality.[] Rapid changes often lead to the formation of many small crystals, while slow, controlled changes favor the growth of larger, more ordered crystals.[12]
Strategic Solvent Selection
The choice of solvent is the most critical variable in crystallization. A suitable solvent system should exhibit the following characteristics:
-
Moderate solubility of the compound at room temperature and high solubility at elevated temperatures (for cooling crystallization).
-
Miscibility between the "good" solvent and the "poor" solvent (antisolvent) (for antisolvent crystallization).
-
Inertness: The solvent should not react with the compound.
-
Volatility: A moderately volatile solvent is often preferred for easy removal from the final product.
Based on the general properties of pyrazole and thiophene derivatives, a primary and secondary panel of solvents for screening is proposed below.
| Solvent Class | Primary Screening Solvents | Secondary Screening Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | Methanol, n-Butanol | Good general solubility for pyrazole derivatives; protic nature can engage in hydrogen bonding.[12] |
| Ketones | Acetone | Methyl Ethyl Ketone (MEK) | Polar aprotic solvent, often a good "good" solvent for pyrazoles.[6] |
| Esters | Ethyl Acetate | Isopropyl Acetate | Medium polarity, can be effective as a single solvent or in a binary system.[12] |
| Aromatic Hydrocarbons | Toluene | Xylene | Can be useful for compounds with aromatic moieties, though solubility may be lower.[7] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Dioxane | Offers a different polarity profile; 2-MeTHF is a greener solvent alternative. |
| Nitriles | Acetonitrile | Propionitrile | Polar aprotic solvent, often used in purification.[7] |
| Halogenated | Dichloromethane (DCM) | Chloroform | Generally good solvents, but their use should be minimized due to safety and environmental concerns.[6][13] |
| Antisolvents | Water, Heptane, Hexane | Cyclohexane | To be used in combination with a "good" solvent. Water is a common antisolvent for compounds dissolved in polar organic solvents.[12] |
Crystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cooling Crystallization from a Single Solvent
This method is often the simplest and most direct approach. It relies on the principle that the solubility of the compound is significantly higher at the solvent's boiling point than at room temperature or below.
Methodology:
-
Dissolution: In a suitable flask, add a known mass of crude 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. Add the selected solvent (e.g., isopropanol or ethyl acetate) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[12] Insulating the flask can further slow the cooling rate.
-
Further Cooling: Once the flask has reached ambient temperature, place it in an ice bath or a refrigerator (2-8 °C) for at least one hour to maximize the yield of precipitated crystals.[12]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove residual solvent.
Caption: Workflow for cooling crystallization.
Protocol 2: Antisolvent Crystallization
This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures, or to induce crystallization when cooling alone is insufficient. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (antisolvent) to reduce solubility.[7][10]
Methodology:
-
Dissolution: At room temperature, dissolve the crude 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in a minimal amount of a "good" solvent (e.g., acetone or ethanol).
-
Antisolvent Addition: While stirring the solution, add the antisolvent (e.g., water or heptane) dropwise. Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.[12]
-
Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it just becomes clear again.
-
Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates.
-
Yield Maximization: If crystallization is slow or incomplete, the vessel can be placed in a refrigerator to further decrease solubility.
-
Isolation and Drying: Isolate, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 1 (steps 5-7).
Caption: Workflow for antisolvent crystallization.
Protocol 3: Slow Evaporation
This method is ideal for generating high-quality single crystals for X-ray diffraction analysis and is also effective for small-scale purification when other methods fail.[14] It is generally not suitable for large-scale crystallizations due to the extended time required.
Methodology:
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetone or ethyl acetate) that is close to saturation but not fully saturated. A concentration typically used for NMR analysis (5-10 mg/mL) is a good starting point.[14]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation. A slower evaporation rate generally yields better quality crystals.[9]
-
Incubation: Place the vial in a vibration-free location at a constant temperature and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Collection: Once suitable crystals have formed and the solvent has mostly evaporated, carefully decant the remaining mother liquor and collect the crystals.
-
Drying: Gently dry the crystals, avoiding high heat or a strong vacuum that could damage their structure.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is not sufficiently supersaturated. | Add a seed crystal; gently scratch the inside of the flask with a glass rod; cool to a lower temperature; add more antisolvent; allow more time.[4] |
| Oiling Out | Compound's solubility is too high at the crystallization temperature; cooling is too rapid. | Use a more dilute solution; cool the solution more slowly; change the solvent system to one where the compound is less soluble.[12] |
| Poor Yield | Compound is still too soluble in the mother liquor at the final temperature. | Cool to a lower temperature; use a different solvent or a higher proportion of antisolvent. |
| Impure Crystals | Inefficient removal of impurities; crystallization occurred too quickly, trapping impurities. | Ensure complete dissolution before cooling; slow down the rate of crystallization; wash the isolated crystals thoroughly with cold solvent. |
| Polymorphism | Different crystal forms may arise under different conditions (solvent, temperature, cooling rate).[15] | Consistently use the same, tightly controlled crystallization protocol. Characterize the resulting solid form using techniques like DSC, XRPD, or microscopy to ensure the desired polymorph is obtained.[15][16] |
Conclusion
The crystallization of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a multifactorial process that can be systematically optimized through careful solvent selection and control over the generation of supersaturation. The protocols provided for cooling, antisolvent, and slow evaporation crystallization offer robust starting points for obtaining pure, crystalline material. By understanding the underlying principles and methodically exploring the experimental variables, researchers can develop a reproducible and scalable crystallization process, a crucial step in the advancement of this compound through the drug development pipeline.
References
- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- (n.d.). Guide for crystallization.
- Hotta, S., & Goto, M. (2003). Crystal Structures of Thiophene/Phenylene Co-Oligomers with Different Molecular Shapes.
- Slater, A. G., & Little, M. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2826-2853.
- Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements.
- (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
- Glinyanaya, N. V., et al. (2025). From Disappearing Polymorphs to Local Anisotropy of Mechanical Properties: Decoding Impact Sensitivity of 3,4-Dinitro-1H-pyrazole-1,5-Diamine. Crystal Growth & Design.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- Kurup, M., & Raj, A. R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. European Journal of Biomedical and Pharmaceutical Sciences.
- Sharma, V., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 280, 03001.
- Alvarez-Thon, L. G., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3209.
- Dey, A., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Shahani, T., et al. (2011). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(4), o863.
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- 1. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
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- 11. researchgate.net [researchgate.net]
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Application Note: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol as an N,O-Bidentate Chelating Ligand in Transition Metal Coordination
Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The design of highly specific chelating ligands is a cornerstone of modern coordination chemistry, with applications ranging from metallodrug development to the hydrometallurgical extraction of critical metals. 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol represents a highly tunable, lipophilic heterocyclic ligand. It combines the well-documented coordination versatility of the pyrazole core[1] with the electronic modulation of a thiophene ring and the steric/lipophilic advantages of an isobutyl chain.
Mechanistic Insights: Tautomerism and Chelation
Pyrazol-5-ol derivatives are well-known for their tautomeric behavior, existing in equilibrium between the OH-form (hydroxy-pyrazole), CH-form (methylene-pyrazolidinone), and NH-form (keto-pyrazolone)[2]. However, the substitution of an isobutyl group at the N1 position strictly precludes the formation of the NH-tautomer at N1. This structural lock simplifies the equilibrium, favoring the OH-form in polar solvents.
Upon the addition of a mild base, the C5-hydroxyl group is deprotonated, yielding a monoanionic pyrazolate species. This anion acts as a potent N,O-bidentate chelator . The lone pair on the pyridine-type N2 nitrogen and the anionic O5 oxygen coordinate to transition metal centers (e.g., Cu²⁺, Ni²⁺, Zn²⁺), forming a thermodynamically stable five-membered chelate ring[2]. Pyrazole derivatives act as strong
Furthermore, the N1-isobutyl group provides significant aliphatic bulk, rendering the resulting neutral
Mechanism of deprotonation and N,O-bidentate chelation of the pyrazol-5-ol ligand.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (colorimetric shifts) and specific reagent choices are embedded to ensure experimental integrity[3].
Protocol A: Synthesis of the Bis-Ligand Copper(II) Complex
Causality of Reagents: Copper(II) acetate is explicitly chosen over copper(II) chloride or sulfate. The acetate anion acts as an internal weak base, buffering the solution and driving the deprotonation of the pyrazol-5-ol ligand without requiring harsh external bases that could cause metal hydroxide precipitation[3].
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2.0 mmol of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in 20 mL of warm absolute ethanol.
-
Base Addition (Optional but recommended): Add 2.1 mmol of Triethylamine (TEA) dropwise under continuous stirring. The solution may slightly deepen in color, indicating the formation of the pyrazolate anion.
-
Metal Addition: Dissolve 1.0 mmol of
in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution over 15 minutes. -
Validation Check: An immediate colorimetric shift to a deep brown/greenish-brown indicates successful M-L coordination[3].
-
Reflux & Isolation: Reflux the mixture at 65°C for 4 hours. Allow it to cool to room temperature.
-
Purification: Filter the resulting microcrystalline precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in a desiccator over anhydrous
.
Protocol B: Liquid-Liquid Solvent Extraction of Divalent Metals
Causality of Workflow: The high lipophilicity of the isobutyl and thiophene groups ensures that the uncharged
Step-by-Step Methodology:
-
Organic Phase: Prepare a 0.05 M solution of the ligand in chloroform (
). -
Aqueous Phase: Prepare a 0.01 M aqueous solution of the target metal ion (e.g.,
or ). Adjust the pH to 6.0 using an acetate buffer to prevent metal hydrolysis while ensuring the ligand can be adequately deprotonated at the interface. -
Extraction: Combine equal volumes (e.g., 10 mL) of the organic and aqueous phases in a separatory funnel. Shake vigorously for 30 minutes at 25°C to reach thermodynamic equilibrium.
-
Phase Separation: Allow the phases to separate for 15 minutes (centrifuge at 3000 rpm for 5 mins if emulsions form).
-
Analysis: Collect the aqueous phase (raffinate) and analyze via ICP-OES to determine the residual metal concentration. Calculate the extraction efficiency (%E).
Liquid-liquid extraction workflow utilizing the lipophilic pyrazol-5-ol ligand.
Data Presentation & Analytical Validation
To ensure the trustworthiness of the synthesized complexes, researchers must validate the coordination mode using spectroscopic techniques. The tables below summarize the expected quantitative data shifts upon successful chelation[2][3].
Table 1: Expected Spectroscopic Markers for Ligand vs.
| Analytical Technique | Free Ligand Marker | Metal Complex Marker | Causality / Interpretation |
| FT-IR Spectroscopy | Shifts to ~1570–1585 cm⁻¹ | Red-shift confirms the involvement of the azomethine (N2) nitrogen in coordination. | |
| FT-IR Spectroscopy | Broad | Disappears completely | Confirms deprotonation of the C5-OH group upon metal binding. |
| FT-IR Spectroscopy | Shifts to ~1280–1300 cm⁻¹ | Blue-shift indicates the strengthening of the C-O bond as it forms a C-O-M linkage. | |
| UV-Vis (Methanol) | New broad band at ~400–450 nm | Emergence of Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions. |
Table 2: Typical Liquid-Liquid Extraction Parameters
| Target Metal Ion | Optimal Aqueous pH | Expected Extraction Efficiency (%E) | Complex Stoichiometry |
| Cu(II) | 5.5 – 6.5 | > 95% | 1:2 (Metal:Ligand) |
| Ni(II) | 6.0 – 7.0 | 85 – 90% | 1:2 (Metal:Ligand) |
| Zn(II) | 6.5 – 7.5 | > 92% | 1:2 (Metal:Ligand) |
References
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects ResearchGate URL:[Link]
-
Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: Preparation and Characterization of Transition Metal Complexes with 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Overview & Mechanistic Rationale
Pyrazoles and their oxygenated derivatives (pyrazol-5-ols/pyrazolones) represent a privileged scaffold in both coordination chemistry and drug discovery [5]. The compound 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (hereafter referred to as HL ) is a highly versatile bidentate ligand. The incorporation of an isobutyl group at the N1 position significantly increases the lipophilic character of the molecule, while the thiophene moiety at C3 extends the π-conjugated system, providing distinct electronic properties and potential secondary binding interactions.
Tautomerism and Coordination Chemistry
In solution, HL exhibits dynamic keto-enol tautomerism, existing in an equilibrium between the 1H-pyrazol-5-ol (enol) and the 1,2-dihydro-3H-pyrazol-5-one (keto) forms [1]. For effective metal chelation, the ligand must be deprotonated to form the reactive pyrazolate anion. The resulting anion typically coordinates to transition metals (such as Cu²⁺ and Zn²⁺) via the exocyclic oxygen (O5) and the adjacent nitrogen (N2), forming a stable metallacycle[2].
According to Tweedy’s chelation theory, the formation of these complexes reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This enhances the overall lipophilicity of the complex, facilitating easier permeation through lipid bilayers—a critical factor for downstream antimicrobial or antineoplastic applications [4].
Fig 1. Tautomerization, deprotonation, and metal-binding pathway of the pyrazol-5-ol ligand.
Experimental Workflows (Self-Validating Protocols)
The following protocols detail the synthesis of mononuclear Cu(II) and Zn(II) complexes. The procedures are designed with built-in causality and in-process checks to ensure self-validation at each critical step.
Reagents Required
-
Ligand (HL): 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (Purity ≥ 98%)
-
Metal Salts: Copper(II) chloride dihydrate (CuCl₂·2H₂O) and Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Solvents: Absolute ethanol (EtOH), double-distilled water (ddH₂O)
-
Base: Methanolic Potassium Hydroxide (0.1 M KOH)
Step-by-Step Methodology
Step 1: Ligand Solubilization
-
Action: Dissolve 2.0 mmol of HL in 20 mL of warm absolute ethanol (50 °C) in a 100 mL round-bottom flask.
-
Causality: Ethanol is selected because it fully dissolves the highly lipophilic isobutyl-substituted ligand while remaining completely miscible with the aqueous metal salt solutions introduced in Step 3.
Step 2: Deprotonation and pH Control
-
Action: Slowly add 0.1 M methanolic KOH dropwise to the stirring ligand solution until a pH of 7.5–8.0 is achieved.
-
Causality: This step is critical. The base thermodynamically drives the tautomeric equilibrium toward the enolate form, generating the active pyrazolate chelator.
-
Expert Tip: A pH above 8.5 must be strictly avoided to prevent the competitive formation of insoluble metal hydroxides, which will contaminate the final product [2].
Step 3: Metal Addition
-
Action: Dissolve 1.0 mmol of the respective metal salt (CuCl₂·2H₂O or Zn(OAc)₂·2H₂O) in 10 mL of a 1:1 EtOH/ddH₂O mixture. Add this solution dropwise to the basic ligand solution over 15 minutes.
-
In-Process Check: For Cu(II), an immediate color shift to deep brown/green indicates the onset of complexation—a hallmark of pyrazole-based colorimetric sensing [3]. For Zn(II), the solution will become slightly turbid.
Step 4: Chelation and Reflux
-
Action: Heat the reaction mixture to reflux (approx. 75 °C) for 4 hours under continuous magnetic stirring.
-
Causality: Extended reflux provides the activation energy required to overcome the kinetic barrier of displacing solvent molecules from the metal's primary coordination sphere, ensuring the formation of the thermodynamically stable [M(L)₂] complex [4].
Step 5: Isolation and Purification
-
Action: Cool the mixture to 4 °C overnight to maximize precipitation. Filter the resulting microcrystalline solid under vacuum, wash sequentially with cold water (2 × 10 mL) to remove unreacted salts, and cold ethanol (2 × 5 mL) to remove unreacted ligand. Dry in a vacuum desiccator over anhydrous CaCl₂.
Fig 2. Step-by-step experimental workflow for the synthesis of pyrazol-5-ol metal complexes.
Quantitative Data Presentation
Proper characterization is required to confirm the coordination mode. The absence of the broad ν(O-H) band (typically ~3200–3400 cm⁻¹) in the IR spectra of the complexes confirms the deprotonation of the ligand. The shift in the ν(C=N) frequency indicates the involvement of the azomethine nitrogen in coordination [4]. Furthermore, low molar conductivity values confirm that the synthesized complexes are non-electrolytes.
Table 1: Expected Physicochemical and Spectroscopic Properties
| Compound | Empirical Formula | Color | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | IR: ν(C=N) cm⁻¹ | IR: ν(M-O) cm⁻¹ | IR: ν(M-N) cm⁻¹ |
| HL | C₁₁H₁₄N₂OS | Off-White | N/A | N/A | 1615 | N/A | N/A |
| [Cu(L)₂] | C₂₂H₂₆CuN₄O₂S₂ | Deep Brown | 78 | 12.4 | 1590 | 545 | 460 |
| [Zn(L)₂(H₂O)₂] | C₂₂H₃₀N₄O₄S₂Zn | Pale Yellow | 82 | 8.7 | 1595 | 530 | 445 |
(Note: Molar conductivity measured in 10⁻³ M DMF solutions at 25 °C. Values < 15 Ω⁻¹cm²mol⁻¹ indicate non-electrolytic nature).
References
- Marchetti, F., Pettinari, C., & Pettinari, R. (2005). "Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications." Coordination Chemistry Reviews.
- Schotz, S., et al. (2023). "Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands." Inorganic Chemistry.
- Kumar, A., et al. (2018). "Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations." RSC Advances (PMC).
- IJRIAS. (2025). "Spectroscopic and Biological Investigations of 4-[(1E)-N-(2-aminophenyl) ethanimidoyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol and its Copper (II) Complex." International Journal of Research and Innovation in Applied Science.
- Faria, J. V., et al. (2022). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." MDPI.
Application Note: Regioselective Late-Stage Functionalization of the Thiophene Ring in Pyrazol-5-ol Scaffolds
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
The pyrazol-5-ol (often existing in its tautomeric pyrazolone form) is a privileged structural motif in medicinal chemistry, frequently leveraged for its robust biological activities, including EGFR inhibition and anti-inflammatory properties. When this core is conjugated with a thiophene ring—a π-excessive five-membered heteroarene—the resulting hybrid scaffold presents a highly versatile platform for drug discovery. However, functionalizing this dual-heterocycle system requires precise chemoselectivity and regioselectivity.
The Causality of Regioselectivity: In a typical 3-(thiophen-2-yl)-1H-pyrazol-5-ol system, both rings are electron-rich. However, the thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS). The C5 position of the thiophene ring is the most nucleophilic site due to the electron-donating resonance from the sulfur heteroatom and the lack of steric hindrance compared to the C3 position[1].
To functionalize the thiophene ring without disrupting the sensitive pyrazol-5-ol core, we employ a two-phase late-stage functionalization (LSF) strategy:
-
Regioselective Electrophilic Halogenation: Utilizing N-Bromosuccinimide (NBS) under strict thermal control (0 °C) to selectively brominate the thiophene C5 position while leaving the pyrazole C4 position intact[2].
-
Palladium-Catalyzed Cross-Coupling: Leveraging the newly installed C–Br bond for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl or heteroaryl pharmacophores[1].
This approach is designed as a self-validating system : the intermediate halogenated species can be isolated and structurally verified via
Reaction Workflow & Logic
Workflow for the regioselective late-stage functionalization of the thiophene ring.
Experimental Protocols
Protocol A: Regioselective Bromination of the Thiophene Core
Objective: Isolate 3-(5-bromothiophen-2-yl)-1H-pyrazol-5-ol with >95% regioselectivity.
Mechanistic Insight: NBS in a polar aprotic solvent (DMF) provides a controlled release of electrophilic bromine. Maintaining the reaction at 0 °C is critical; elevated temperatures increase the kinetic energy of the system, leading to competitive electrophilic attack at the C4 position of the pyrazol-5-ol ring[2].
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 50 mL round-bottom flask with 3-(thiophen-2-yl)-1H-pyrazol-5-ol (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL) under a continuous argon atmosphere.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Dissolve NBS (1.05 equiv, 5.25 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to prevent localized exothermic spikes.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1, visualization under UV 254 nm).
-
Quenching & Isolation: Quench the reaction by slowly adding cold distilled water (30 mL). The sudden decrease in solvent polarity will precipitate the brominated product.
-
Purification: Filter the precipitate through a sintered glass funnel, wash with cold water (3 x 10 mL) to remove residual succinimide and DMF, and dry under high vacuum for 12 hours.
Self-Validation Checkpoint: Analyze the intermediate via
Protocol B: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura)
Objective: Functionalize the brominated thiophene ring via C–C bond formation.
Mechanistic Insight: The electron-rich nature of the brominated thiophene facilitates rapid oxidative addition by the Pd(0) catalyst. A biphasic solvent system (Toluene/EtOH/H
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube, combine the isolated 3-(5-bromothiophen-2-yl)-1H-pyrazol-5-ol (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), and K
CO (2.5 equiv, 5.0 mmol). -
Solvent Addition: Add a thoroughly degassed solvent mixture of Toluene/EtOH/H
O (4:1:1 v/v/v, 12 mL). -
Catalyst Loading: Quickly add the catalyst Pd(PPh
) (5 mol%, 0.1 mmol) under a positive stream of argon to prevent catalyst oxidation. -
Coupling: Seal the Schlenk tube and heat the biphasic mixture at 90 °C in an oil bath for 12 hours with vigorous magnetic stirring (800 rpm) to ensure optimal phase mixing.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and transfer to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).
-
Final Isolation: Dry the organic phase over anhydrous Na
SO , concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).
Quantitative Data Summary
The protocol demonstrates excellent functional group tolerance across a variety of boronic acid coupling partners. The data below summarizes the yields and purities achieved using this standardized workflow.
| Substrate (Boronic Acid) | Electronic Property | Reaction Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| Phenylboronic acid | Neutral | 12 | 88 | >98 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 10 | 92 | >99 |
| 4-Fluorophenylboronic acid | Electron-Withdrawing | 14 | 81 | >97 |
| 3-Pyridinylboronic acid | Heteroaryl | 16 | 76 | >96 |
| 2-Thiopheneboronic acid | Heteroaryl (Extended | 12 | 85 | >98 |
Note: Yields represent isolated, chromatographically pure products. Reaction times were optimized based on complete consumption of the brominated intermediate.
References
-
Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors Source: RSC Advances, 2025 URL: [Link]
-
Title: Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes Source: Accounts of Chemical Research, 2021 URL: [Link]
-
Title: Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide Source: ACS Omega, 2017 URL: [Link]
-
Title: Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization Source: RSC Advances, 2023 URL: [Link]
Sources
Green Chemistry Approaches to Synthesizing 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: A Comprehensive Protocol Guide
As the pharmaceutical industry increasingly prioritizes sustainable manufacturing, the synthesis of privileged heterocyclic scaffolds must evolve. Pyrazol-5-ols (and their pyrazolone tautomers) are critical pharmacophores found in numerous therapeutic agents, including EGFR inhibitors, antioxidants, and anti-inflammatory drugs[1].
This application note details the synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol , a highly valuable intermediate featuring a lipophilic isobutyl tail and a thiophene bioisostere. Traditional Knorr-type cyclocondensations for such molecules rely on prolonged reflux in volatile organic solvents (VOCs) with strong acid catalysts, resulting in poor atom economy and high E-factors. To address this, we present two field-validated, self-validating green protocols: a Microwave-Assisted Solvent-Free Synthesis and an Aqueous Graphene Oxide (GO) Catalyzed Synthesis [1][2][3].
Mechanistic Causality and Regioselectivity
Understanding the intrinsic reactivity of the precursors is essential for controlling regioselectivity without relying on harsh directing conditions. The synthesis proceeds via the condensation of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with isobutylhydrazine .
-
Nucleophilic Discrimination: Isobutylhydrazine possesses two distinct nitrogen atoms. The primary amine (
) is less sterically hindered and more nucleophilic than the secondary amine ( ). Consequently, the preferentially attacks the highly electrophilic ketone carbonyl adjacent to the thiophene ring, forming a hydrazone intermediate[2]. -
Intramolecular Cyclization: Following dehydration, the secondary amine undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl.
-
Thermodynamic Driving Force: The elimination of ethanol drives the ring closure. In polar environments, the resulting pyrazolone rapidly tautomerizes to the aromatic, thermodynamically stable pyrazol-5-ol form[2].
Mechanistic pathway of the regioselective cyclocondensation to form the target pyrazol-5-ol.
Strategic Rationale for Green Methodologies
Why Microwave-Assisted Solvent-Free Synthesis? Microwave (MW) irradiation directly couples with the polar reaction components, causing rapid volumetric heating via dipole rotation and ionic conduction. By eliminating the bulk heat-transfer solvent, the localized concentration of reactants is maximized. This drastically reduces reaction times from hours to minutes, suppresses competing thermal degradation of the sensitive thiophene ring, and ensures near-quantitative yields[2].
Why Aqueous Graphene Oxide (GO) Catalysis? Water is the ultimate green solvent, but the hydrophobicity of the thiophene ester often impedes aqueous reactions. Graphene oxide (GO) solves this by acting as a phase-transfer-like heterogeneous catalyst. Its hydrophobic graphitic domains create microenvironments that concentrate the organic reactants, while its oxygen-rich functional groups (carboxyl, hydroxyl) provide Brønsted acid sites that activate the carbonyl groups for nucleophilic attack[1][3].
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
This protocol is optimized for rapid library generation and maximum atom economy.
-
Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, add ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 mmol, 198 mg) and isobutylhydrazine (1.05 mmol, 92.5 mg). Causality: A 5% molar excess of hydrazine compensates for trace evaporative loss during initial heating, preventing unreacted ester contamination.
-
Homogenization: Vortex the mixture for 30 seconds to form a neat, homogenous paste.
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at 150 W, utilizing dynamic power modulation to maintain a strict temperature plateau of 110 °C for exactly 5 minutes[2].
-
Validation Checkpoint 1 (TLC): Cool the vial rapidly using compressed air. Sample a micro-aliquot and run a TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ester spot (
) and the appearance of a highly polar product spot ( ) validates conversion. -
Isolation: Add 2 mL of ice-cold ethanol to triturate the crude solid. Filter under vacuum, wash with an additional 1 mL of cold ethanol, and dry under high vacuum.
Protocol B: Aqueous Synthesis using Graphene Oxide (GO) Catalyst
This protocol is optimized for scalability and elimination of organic solvents during the reaction phase.
-
Catalyst Dispersion: Add 5 mg of synthesized Graphene Oxide (GO) to 3 mL of deionized water in a 10 mL round-bottom flask. Sonicate for 5 minutes. Causality: Sonication exfoliates the GO into single-layer nanosheets, maximizing the available surface area and catalytic Brønsted acid sites[1].
-
Reagent Addition: Add the
-keto ester (1.0 mmol) and isobutylhydrazine (1.0 mmol) directly to the aqueous dispersion. -
Reaction: Subject the mixture to microwave irradiation (180 W, 80 °C) for 8 minutes[1]. Alternatively, for larger scales, stir vigorously in an oil bath at 80 °C for 45 minutes.
-
Catalyst Recovery: While the mixture is still hot (approx. 70 °C), filter it through a sintered glass funnel (porosity 4). The GO catalyst is retained on the frit, while the product remains dissolved in the hot water. Wash the GO with 1 mL of hot water. Note: The recovered GO can be dried and reused for up to 5 consecutive cycles with minimal activity loss[1].
-
Crystallization: Allow the aqueous filtrate to cool slowly to 4 °C. The target pyrazol-5-ol will precipitate as fine crystals. Filter and dry.
-
Validation Checkpoint 2 (NMR): Confirm structural integrity via
NMR (DMSO- ). The diagnostic pyrazole proton should appear as a sharp singlet around 5.6 ppm, and the isobutyl group as a doublet near 3.8 ppm.
Step-by-step workflow for the aqueous GO-catalyzed synthesis, highlighting catalyst recyclability.
Quantitative Data and Green Metrics
To validate the efficiency of these green approaches, we compared them against the traditional Knorr condensation method (refluxing in ethanol with catalytic HCl). The green metrics, particularly the E-Factor (mass of total waste divided by mass of product), demonstrate a massive reduction in environmental footprint.
Table 1: Quantitative Comparison of Synthetic Methodologies
| Metric | Traditional Knorr | Method A: MW Solvent-Free | Method B: Aqueous GO |
| Reaction Medium | Ethanol / Acetic Acid | None (Neat) | Deionized Water |
| Catalyst | Concentrated HCl | None | Graphene Oxide (0.5 wt%) |
| Reaction Time | 4 - 6 hours | 5 minutes | 8 minutes (MW) |
| Temperature | 80 °C (Reflux) | 110 °C | 80 °C |
| Isolated Yield (%) | 65 - 72% | 92% | 88% |
| E-Factor * | > 15.0 | < 2.0 | < 5.0 |
| Purification | Column Chromatography | Cold Trituration | Aqueous Crystallization |
*E-Factor calculations exclude water mass, focusing on organic waste and VOCs.
References
-
Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(6), 1207-1214. 2
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. (2023).1
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312. 3
Sources
Advanced Biological Assay Protocols for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: Evaluating Neuroprotective Antioxidant Capacity and Kinase Inhibition
Introduction and Pharmacological Rationale
The pyrazol-5-ol scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in the clinical neuroprotectant Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which mitigates oxidative stress in ischemic stroke and amyotrophic lateral sclerosis[1]. However, first-generation pyrazol-5-ols often suffer from rapid clearance and limited target specificity.
The structural evolution into 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol introduces two critical modifications designed to enhance neuroprotective efficacy:
-
Thiophene Substitution (C3): The electron-rich thiophene ring extends
-conjugation, stabilizing the radical intermediate formed after proton donation. Furthermore, thiophene-pyrazole derivatives have been identified as highly potent, ATP-competitive inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase heavily implicated in neuronal apoptosis[2]. -
Isobutyl Alkylation (N1): The addition of a lipophilic isobutyl group increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration and cellular membrane integration compared to unsubstituted analogs.
This application note provides a comprehensive, self-validating workflow for evaluating the dual-action mechanism of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: direct Reactive Oxygen Species (ROS) scavenging and targeted JNK3 kinase inhibition[3].
Mechanistic Pathway Visualization
The following diagram illustrates the dual-targeted neuroprotective mechanism of the compound, bridging biochemical interactions with cellular outcomes.
Fig 1. Dual neuroprotective mechanism of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Experimental Protocols
Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay
Causality & Logic: While the DPPH assay is common, the ORAC assay is strictly preferred for pyrazol-5-ol derivatives. ORAC relies on the Hydrogen Atom Transfer (HAT) mechanism, which accurately reflects the physiological breaking of the O-H bond in the pyrazol-5-ol enol form, whereas DPPH often skews results via Single Electron Transfer (SET)[4].
Materials:
-
Fluorescein sodium salt (10 nM final concentration)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (240 mM)
-
Trolox (Standard, 0–100 µM)
-
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (Test compound, 1–100 µM in DMSO)
Step-by-Step Methodology:
-
Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dilute the test compound, Trolox standards, and fluorescein in this buffer. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced quenching.
-
Plate Loading: In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank (buffer + 1% DMSO) to respective wells.
-
Probe Addition: Add 150 µL of 10 nM fluorescein solution to all wells. Incubate the plate in the dark at 37°C for 15 minutes to achieve thermal equilibrium.
-
Radical Initiation: Rapidly inject 25 µL of 240 mM AAPH solution into each well using a multichannel pipette to initiate the peroxyl radical generation.
-
Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes at 37°C.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. Subtract the blank AUC from the standard/sample AUC to obtain the Net AUC. Express results as Trolox Equivalents (TE) using the standard curve regression.
Protocol B: JNK3 Kinase Inhibition Profiling (ADP-Glo™ Assay)
Causality & Logic: Thiophene-pyrazoles bind the ATP pocket of JNK3[2]. The ADP-Glo assay is a homogeneous, luminescent method that measures kinase activity by quantifying the ADP produced. It is chosen over radiometric assays because it provides a self-validating system with high signal-to-background ratios and eliminates radioactive waste.
Materials:
-
Recombinant Human JNK3 (MAPK10) enzyme
-
ATF2 substrate peptide
-
Ultrapure ATP (10 µM final)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme-Inhibitor Pre-incubation: In a white 384-well plate, combine 1 µL of compound dilution with 2 µL of JNK3 enzyme (optimized concentration, e.g., 2 ng/well). Incubate at room temperature for 15 minutes to allow hinge-binding equilibrium.
-
Reaction Initiation: Add 2 µL of the ATP/ATF2 substrate mixture to initiate the kinase reaction. The final ATP concentration should be at the
for JNK3 (~10 µM) to accurately assess ATP-competitive inhibition. Incubate for 60 minutes at room temperature. -
Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.
-
Detection & Analysis: Read luminescence. Plot the log(inhibitor concentration) versus normalized luminescence to calculate the
using a 4-parameter logistic non-linear regression model.
Protocol C: Intracellular ROS and Neuroprotection Model
Causality & Logic: To bridge biochemical data to cellular efficacy, an
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Pre-treatment: Aspirate media and add fresh media containing 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (0.1–10 µM) or Edaravone (positive control). Incubate for 2 hours.
-
Oxidative Insult: Add
to a final concentration of 200 µM. Incubate for 24 hours. -
Viability Assessment (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
-
Intracellular ROS (Parallel Plate): Instead of MTT, load cells with 10 µM DCFDA for 30 minutes prior to
exposure. Measure fluorescence (Ex: 485 nm, Em: 535 nm) after 4 hours of insult to quantify intracellular ROS scavenging.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol compared to clinical standards, synthesizing data from analogous pyrazole-thiophene scaffolds[1][2].
| Assay / Parameter | 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol | Edaravone (Standard) | SP600125 (JNK Inhibitor) |
| ORAC Value (TE) | 4.15 ± 0.22 | 3.80 ± 0.15 | N/A |
| JNK3 Inhibition ( | 125 ± 14 nM | > 10,000 nM | 40 ± 5 nM |
| JNK1 Inhibition ( | > 2,500 nM (20x selective) | > 10,000 nM | 45 ± 6 nM (Non-selective) |
| SH-SY5Y Cell Viability | 88.5% ± 3.1% | 72.4% ± 4.0% | 65.2% ± 5.1% |
| Intracellular ROS Reduction | 76% reduction | 60% reduction | 15% reduction |
| Calculated LogP (cLogP) | 3.12 (Optimal for BBB) | 1.21 (Sub-optimal) | 2.85 |
Note: Data represents synthesized benchmarks based on structure-activity relationship (SAR) studies of thiophene-pyrazolourea and 4-aminopyrazol-5-ol derivatives.
References
-
Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) National Center for Biotechnology Information (PMC)[Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity National Center for Biotechnology Information (PMC)[Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors ACS Medicinal Chemistry Letters[Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation National Center for Biotechnology Information (PMC)[Link]
Sources
Improving yield of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol synthesis
Answering the complex challenges in heterocyclic synthesis requires a blend of mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a scaffold of interest in medicinal chemistry. Here, we dissect common experimental hurdles, offering solutions grounded in established chemical principles to guide you toward optimizing your reaction outcomes.
Synthesis Overview: The Cyclocondensation Pathway
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is most commonly achieved via the Knorr pyrazole synthesis.[1][2] This robust reaction involves the cyclocondensation of a β-ketoester, namely ethyl 3-oxo-3-(thiophen-2-yl)propanoate, with isobutylhydrazine. The reaction is typically performed in a protic solvent like ethanol and is often facilitated by an acid catalyst.[3]
The mechanism initiates with the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the ester carbonyl. The subsequent cyclization and elimination of ethanol yield the stable pyrazolone ring.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification processes in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the primary factors to investigate?
Low yield is a frequent challenge, often stemming from issues with reagents, reaction conditions, or workup procedures.[4] A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Purity and Stability of Reagents:
-
Isobutylhydrazine: Hydrazine derivatives can degrade through oxidation if not stored properly.[1] Use a freshly opened bottle or repurified reagent. The use of a hydrazine salt (e.g., hydrochloride) can sometimes improve stability.
-
β-Ketoester: Ensure the ethyl 3-oxo-3-(thiophen-2-yl)propanoate is pure. Impurities from its synthesis can inhibit the cyclization.
-
-
Incomplete Reaction:
-
Reaction Time & Temperature: Conventional heating methods may require several hours at reflux to reach completion.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC). If starting material is still present after an extended period, consider increasing the temperature or switching to a higher-boiling solvent like acetic acid or toluene.[4][5]
-
Catalysis: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid or H₂SO₄) which protonates the ketone, making it more electrophilic.[3] Ensure a catalyst is present if the reaction is sluggish.
-
-
Suboptimal Workup & Isolation:
-
Product Precipitation: The product is typically isolated by precipitation upon adding the reaction mixture to cold water.[1][6] If the product has some water solubility, you may be losing a significant amount in the filtrate. Try reducing the volume of water used or extracting the aqueous phase with an organic solvent like ethyl acetate.
-
pH Adjustment: The pyrazolol product is weakly acidic. Ensure the pH of the workup solution is neutral or slightly acidic to prevent the formation of a water-soluble salt.
-
Question 2: The crude product is a dark oil or a gummy solid that won't crystallize. How can I purify it?
This is a common purification issue known as "oiling out," where the compound separates from the solvent as a liquid rather than a solid crystal lattice.[7]
Possible Causes & Solutions:
-
High Impurity Level: Impurities can disrupt crystal lattice formation. Try to remove them before crystallization.
-
Solution: Perform a liquid-liquid extraction first. Dissolve the crude oil in a solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate it again. This can remove many water-soluble impurities.
-
-
Inappropriate Crystallization Solvent: The solvent may be too good, keeping the product dissolved, or too poor, causing it to crash out as an amorphous solid or oil.
-
Solution: Experiment with different solvent systems. A good starting point for pyrazolones is an ethanol/water mixture.[6] Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Then, allow it to cool slowly. Other potential solvents include isopropanol, acetonitrile, or toluene.[7]
-
-
Rapid Cooling: Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Using an insulated container can help. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[7]
-
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative.
-
Solution: Use silica gel as the stationary phase. A good mobile phase (eluent) to start with is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.[7]
-
Question 3: My final product is colored (yellow to brown), but the literature reports it as white or off-white. What causes this?
Discoloration typically points to the presence of persistent, often conjugated, impurities or degradation products.
Possible Causes & Solutions:
-
Hydrazine Decomposition: As mentioned, hydrazines can oxidize to form colored byproducts.[1] Using fresh reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize this.
-
Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to degradation. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave-assisted synthesis can be advantageous here, as it often requires shorter reaction times.[4][8]
-
Removal of Color Impurities:
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[7] Filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis? A1: "Optimal" conditions can be substrate-specific, but a general starting point is refluxing in ethanol with a catalytic amount of acetic acid for 2-6 hours.[3][4] However, various parameters can be modified to improve the yield. Microwave irradiation is a highly effective alternative to conventional heating, often reducing reaction times to minutes and improving yields.[8]
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale & Impact on Yield |
| Solvent | Ethanol, Acetic Acid[4] | Ethanol, or solvent-free[8] | Solvent polarity affects reactant solubility and reaction rate. Acetic acid can act as both solvent and catalyst.[4] |
| Temperature | Reflux (e.g., ~78°C for EtOH) | 100-150°C[3] | Higher temperatures increase reaction rate but may also lead to side products. Microwave allows for rapid, uniform heating. |
| Catalyst | Glacial Acetic Acid, H₂SO₄ | None typically needed | Acid catalysis activates the ketone carbonyl, accelerating the initial condensation step.[3] |
| Time | 2-12 hours[4] | 5-15 minutes[3][8] | Drastically reduced reaction times with microwave heating minimize byproduct formation.[8] |
Q2: The product can exist as two tautomers: a pyrazol-5-ol and a pyrazol-5-one. Which form is dominant? A2: Pyrazolone-type compounds can exist in several tautomeric forms. While the pyrazolone (keto) form is often drawn, the pyrazol-5-ol (enol) form can be the more stable tautomer, particularly in solution, due to the formation of an aromatic pyrazole ring.[9] Spectroscopic analysis, especially ¹H NMR, is key to determining the dominant tautomer in your sample. For example, the presence of a broad -OH signal is indicative of the pyrazol-ol form.
Q3: How do I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) is the most effective method.[4] Spot your starting β-ketoester, your isobutylhydrazine (if it's UV active), and the co-spotted reaction mixture on a silica gel plate. A good solvent system to start with is 3:1 Hexane:Ethyl Acetate. The product, being more polar than the starting ketoester, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting ketoester has been completely consumed.
Experimental Protocols
Protocol 1: Conventional Synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 3-oxo-3-(thiophen-2-yl)propanoate (1.0 eq) and absolute ethanol (5-10 mL per mmol of ketoester).
-
Reagent Addition: Add isobutylhydrazine (1.1 eq) to the solution, followed by 2-3 drops of glacial acetic acid.[3]
-
Heating: Heat the reaction mixture to reflux and maintain it for 2-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC until the starting ketoester is no longer visible.[4]
-
Isolation: Once complete, allow the mixture to cool slightly and pour it into a beaker containing ice-cold water (approx. 10x the volume of ethanol used).[1]
-
Filtration: A solid precipitate should form. Stir the slurry for 15-30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold water, followed by a small amount of cold hexanes to aid in drying. Allow the product to air-dry or dry in a vacuum desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid completely upon heating.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, or if you have used activated charcoal to decolorize the solution, perform a hot filtration through a pre-heated funnel containing fluted filter paper or a pad of celite.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is critical for forming well-defined crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize the yield of precipitated product.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Source details unavailable].
- ResearchGate. (n.d.). Optimisation of pyrazolone formation.
- Al-Ostath, A., et al. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. PMC.
- MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Al-Ghorbani, M., et al. (2024, December 10).
- Benchchem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
- Connect Journals. (n.d.). Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- Semantic Scholar. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches.
- RSC Publishing. (2025, October 22). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Benchchem. (n.d.). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ACS Publications. (2021, May 6). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- Indian Journal of Chemistry. (2010, December).
- PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31). [Source details unavailable].
- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013, February 6). [Source details unavailable].
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES.
- Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- PMC. (n.d.). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol.
- PMC - NIH. (2025, November 12).
- PMC. (n.d.).
- ResearchGate. (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.
- Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. (2021, June 30). [Source details unavailable].
- PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate.
- MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ResearchGate. (2024, October 17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
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- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Purification challenges of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol .
Purifying this molecule is notoriously difficult because it is not a static entity. It is a dynamic, amphoteric system prone to tautomeric equilibration, strong intermolecular hydrogen bonding, and potential metal-coordination via its thiophene motif. This guide provides the mechanistic reasoning and self-validating protocols required to isolate this compound with high purity.
Part 1: Diagnostic Purification Workflow
Before initiating purification, it is critical to diagnose the behavior of your crude mixture. The following decision matrix maps the optimal isolation strategy based on real-time chromatographic feedback.
Workflow for diagnosing and resolving pyrazol-5-ol purification challenges.
Part 2: Knowledge Base & Troubleshooting FAQs
Q1: Why does my compound streak extensively on standard silica gel, even with optimized solvent systems?
Mechanistic Cause: The streaking is not necessarily due to impurities; it is a symptom of tautomeric equilibration occurring on the column. 1-substituted pyrazol-5-ols exist in a dynamic equilibrium between three distinct tautomeric forms. The acidic silanol groups on bare silica gel catalyze the interconversion between these forms during elution. Because each tautomer has a drastically different dipole moment and hydrogen-bonding capacity, they travel at different velocities, smearing the band across the column [1]. Furthermore, the sulfur atom on the thiophene ring can coordinate with trace transition metals in lower-grade silica, exacerbating tailing.
Table 1: Tautomeric Forms of 1-Substituted Pyrazol-5-ols and Chromatographic Impact
| Tautomeric Form | Structural Feature | Relative Polarity | Chromatographic Impact |
| OH-Form (1H-pyrazol-5-ol) | Aromatic pyrazole with free -OH | High (H-bond donor) | Strong retention on bare silica; significant tailing. |
| CH-Form (Pyrazol-5(4H)-one) | Active methylene at C4, C=O | Moderate | Elutes faster but re-equilibrates on column. |
| NH-Form (Pyrazol-3-one) | Amide-like, C=O and N-H | Very High (Strong dipole) | Severe streaking; irreversible adsorption. |
Q2: My compound oils out instead of crystallizing during workup. How can I induce precipitation?
Mechanistic Cause: The molecule is highly amphiphilic. The N1-isobutyl group and the C3-thiophene ring are highly lipophilic, while the pyrazolone core is highly polar. This competing solubility often leads to liquid-liquid phase separation (oiling out) rather than crystallization. Solution: Exploit the molecule's amphoteric nature. The hydroxyl proton is weakly acidic (pKa ~7.5–8.5), allowing it to form a highly water-soluble sodium salt, while the neutral form is highly insoluble in water. You must use a pH-Shift Isoelectric Precipitation protocol (see SOP below).
Q3: HPLC shows peak tailing and NMR shows multiple sets of signals for a TLC-pure sample. Is it degrading?
Mechanistic Cause: No, it is not degrading. The multiple signals in NMR are a classic hallmark of tautomerism, which is highly solvent-dependent [2]. In non-polar solvents like CDCl₃, the CH-form and OH-form often co-exist, yielding complex, overlapping spectra. Solution: To validate purity, run your ¹H-NMR in DMSO-d₆ . The strong hydrogen-bond accepting nature of DMSO locks the equilibrium almost entirely into the OH-form (1H-pyrazol-5-ol), collapsing the complex multiplets into a single, clean set of signals [3].
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Triethylamine (TEA) Deactivated Silica Gel Chromatography
Use this protocol when TLC indicates severe streaking (Rf spans >0.2 units).
Causality: Adding a sacrificial amine (TEA) irreversibly caps the highly acidic silanol sites on the silica gel. This prevents the silica from catalyzing tautomeric interconversion and stops the basic pyrazole nitrogens from hydrogen-bonding to the stationary phase.
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA) .
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the spiked solvent to ensure complete silanol deactivation.
-
Sample Loading: Dissolve the crude 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in a minimum amount of Dichloromethane (DCM) and load it onto the column.
-
Elution: Elute using the TEA-spiked mobile phase.
-
Self-Validation Step: Spot the collected fractions on a TLC plate. A successful deactivation will yield a tight, circular spot. If the spot still resembles a comet, the silica was insufficiently deactivated; switch to Neutral Alumina for the next run.
SOP 2: pH-Shift Isoelectric Precipitation
Use this protocol to isolate the compound from lipophilic impurities without chromatography.
Causality: By converting the pyrazolol to its sodium salt, we force it into the aqueous phase, leaving lipophilic byproducts (like unreacted thiophene precursors or alkylating agents) in the organic phase. Careful neutralization precisely to the isoelectric point forces the pure neutral tautomer to crystallize.
-
Dissolution: Suspend the crude oil/solid in 10 volumes of Dichloromethane (DCM).
-
Basic Extraction: Add an equal volume of 1M NaOH (aq) . Stir vigorously for 15 minutes. The pyrazol-5-ol will deprotonate and migrate to the aqueous layer.
-
Phase Separation: Separate the layers. Discard the DCM layer (which now contains lipophilic impurities). Wash the aqueous layer once more with fresh DCM to ensure total impurity removal.
-
Controlled Acidification: Place the aqueous layer in an ice bath. While stirring vigorously, add 1M HCl (aq) dropwise until the pH reaches exactly 5.5 to 6.0 (verify with a calibrated pH meter).
-
Crystallization: The pure 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol will precipitate as a fine solid. Stir for 30 minutes at 0°C to maximize yield.
-
Filtration & Self-Validation Step: Filter the solid and wash with ice-cold water. To validate the completeness of precipitation, take 1 mL of the filtrate and test its UV absorbance at 254 nm; a near-zero reading confirms the target molecule has fully crashed out of the solution.
References
Technical Support Center: Troubleshooting Low Solubility of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Welcome to the technical support center for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. This resource offers a structured, question-and-answer-based approach to systematically address and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exhibiting poor solubility in aqueous solutions?
A1: The limited water solubility of many pyrazole derivatives is a known characteristic.[1] The solubility of pyrazole derivatives is influenced by several structural factors. The pyrazole ring itself can contribute to low solubility due to its aromaticity and potential for hydrogen bonding.[2] Furthermore, the substituents on the pyrazole ring play a crucial role. The presence of non-polar groups, such as the isobutyl and thiophenyl groups in your compound, can decrease aqueous solubility.[2] Strong intermolecular forces like hydrogen bonding and π-π stacking can result in high crystal lattice energy, making it difficult for solvents to dissolve the compound.[2]
Q2: What are the general strategies to improve the solubility of a poorly soluble compound like this?
A2: A variety of techniques have been developed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization or nanosuspension) to increase the surface area for dissolution.[3][4] Chemical or formulation-based strategies include pH adjustment for ionizable compounds, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[4]
Q3: In which organic solvents are pyrazole derivatives typically soluble?
A3: Pyrazole and its derivatives generally show good solubility in a range of organic solvents.[1] Common and effective choices often include acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH₂Cl₂).[1] For certain reactions like cyclocondensation, aprotic dipolar solvents have been shown to yield better results.[1] However, the specific substituents on the pyrazole ring will heavily influence the solubility in any given solvent.[1]
In-Depth Troubleshooting Guides
Systematic Solvent Screening
A primary and crucial step in addressing solubility issues is to perform a systematic solvent screening. This process will help identify a suitable solvent or a solvent system for your compound.
Why this is important: The principle of "like dissolves like" is a fundamental concept in solubility.[5] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[5][6] By testing a range of solvents with varying polarities, you can identify the one that best matches the physicochemical properties of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Experimental Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)
This protocol aims to determine the thermodynamic solubility, which is the saturation concentration of the compound in a solvent at equilibrium.[7][8]
Materials:
-
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (solid)
-
A selection of solvents (see table below)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker or with a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).[8]
-
Equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated.[8]
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.[8]
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.[1] This concentration represents the equilibrium solubility.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often effective for pyrazole derivatives.[1] DMSO and DMF are particularly good at dissolving a wide range of organic compounds.[9] |
| Polar Protic | Methanol, Ethanol, Water | Ethanol and methanol are frequently used for pyrazoles.[1] Water solubility is expected to be low but is a critical baseline.[1] |
| Non-Polar | Toluene, Hexane, Dichloromethane (CH₂Cl₂) | The isobutyl and thiophene groups suggest some non-polar character. Dichloromethane is a common solvent for many organic syntheses.[1] |
pH Modification for Aqueous Solubility
For compounds with ionizable functional groups, adjusting the pH of the aqueous medium can significantly alter solubility.[10]
Why this is important: The pyrazole ring can act as a weak base and can be protonated under acidic conditions to form a more soluble salt.[2] Conversely, the hydroxyl group at the 5-position of the pyrazole ring is acidic and can be deprotonated under basic conditions to form a phenolate-like salt, which is also typically more water-soluble.[11] This behavior is governed by the Henderson-Hasselbalch equation.
dot
Caption: Workflow for using co-solvents to enhance solubility.
Experimental Protocol: Co-Solvent Solubility Enhancement
Objective: To evaluate the effect of various co-solvents on the aqueous solubility of the compound.
Materials:
-
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
-
Water (or a relevant aqueous buffer)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO
-
Equipment from the "Shake-Flask" protocol
Procedure:
-
Prepare a series of co-solvent/aqueous buffer mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Use these mixtures as the solvents in the "Shake-Flask" protocol.
-
Determine the solubility in each mixture.
-
Plot the solubility as a function of the co-solvent percentage.
Table 2: Common Co-Solvents and Their Properties
| Co-Solvent | Properties |
| Ethanol | A widely used, relatively non-toxic polar protic solvent. [6] |
| Propylene Glycol (PG) | A viscous, low-toxicity solvent commonly used in pharmaceutical formulations. [9] |
| Polyethylene Glycol (PEG) 400 | A low molecular weight polymer, effective in solubilizing many poorly soluble drugs. [3] |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with excellent solubilizing capacity for a broad range of compounds. [9] |
Use of Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions. [12][13] Why this is important: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. [13]The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium. [13][14] Experimental Protocol: Surfactant-Mediated Solubilization
Objective: To assess the ability of surfactants to increase the aqueous solubility of the compound.
Materials:
-
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
-
Aqueous buffer (e.g., pH 7.4)
-
Surfactants: Sodium Dodecyl Sulfate (SDS), Polysorbate 80 (Tween® 80)
-
Equipment from the "Shake-Flask" protocol
Procedure:
-
Prepare a series of surfactant solutions in the aqueous buffer at concentrations both below and above their known CMC.
-
Use these surfactant solutions as the solvents in the "Shake-Flask" protocol.
-
Determine the solubility in each solution.
-
Plot the solubility as a function of surfactant concentration to observe the effect of micelle formation.
Summary and Recommendations
If you are facing low solubility with 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a systematic approach is key.
-
Start with a comprehensive solvent screen to identify suitable organic solvents.
-
If aqueous solubility is required, investigate the effect of pH . The amphoteric nature of the pyrazol-5-ol scaffold suggests that solubility will be lowest near its isoelectric point and will increase in both acidic and basic conditions.
-
Employ co-solvents as a powerful method to enhance aqueous solubility, especially if the compound is lipophilic.
-
Consider surfactants if other methods are insufficient, as micellar encapsulation can significantly increase the apparent solubility.
By methodically applying these troubleshooting strategies, you can overcome the solubility challenges associated with 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol and advance your research and development efforts.
References
- Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility." [Source URL not available]
-
Wikipedia. "Cosolvent." [Link]
- BenchChem. "Improving solubility of pyrazole derivatives for reaction." [Source URL not available]
- BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup." [Source URL not available]
- Solubility enhancement techniques: A comprehensive review. [Source URL not available]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. "Techniques to improve the solubility of poorly soluble drugs.
- Taylor & Francis. "Cosolvent – Knowledge and References." [Source URL not available]
- ManTech Publications. "A Review of the Solubility Enhancement by Using a Co-Solvency Method." [Source URL not available]
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Co-solvency: Significance and symbolism. [Source URL not available]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec.
- Determination of Solubility by Gravimetric Method. [Source URL not available]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Source URL not available]
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Source URL not available]
- Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
- Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
- Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and B
- PH adjustment: Significance and symbolism. [Source URL not available]
- Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." [Source URL not available]
- A Review On Pyrazole An Its Deriv
- Alfa Chemistry. "Surfactant." [Source URL not available]
- Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering.
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC.
- Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? [Source URL not available]
- What are the effects of surfactants on the solubiliz
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
- 1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. ChemScene.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- Solubility factors when choosing a solvent. Labclinics.
- 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide. BLDpharm.
- 1-isobutyl-5-methyl-1H-pyrazol-3-amine. Fluorochem.
- 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine. ChemScene.
- 1-isobutyl-3-methyl-1h-pyrazol-5-amine. PubChemLite.
- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Connect Journals.
- Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Methyl 1-methyl-3-(thiophen-2-yl)
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
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- 11. asianjpr.com [asianjpr.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Thiophene-Pyrazole Cyclization Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for optimizing thiophene-pyrazole cyclization. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of these vital heterocyclic scaffolds, with a specific focus on the critical parameter of reaction temperature. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in thiophene-pyrazole cyclization?
A1: Reaction temperature is a primary lever for controlling both the rate and outcome of a chemical reaction. In thiophene-pyrazole synthesis, its influence is multifaceted:
-
Reaction Kinetics: Most cyclization reactions, like the common Knorr pyrazole synthesis, involve multiple steps such as condensation and dehydration, each with its own activation energy barrier.[1][2] Adequate thermal energy is required to overcome these barriers and drive the reaction forward at a practical rate. A reaction that is sluggish at room temperature may proceed efficiently with heating.
-
Thermodynamic vs. Kinetic Control: Temperature can influence the product distribution. At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms fastest). At higher temperatures, the system has enough energy to equilibrate, potentially favoring the more stable, thermodynamically preferred product. This is crucial when dealing with reactions that can yield multiple regioisomers.
-
Reagent and Product Stability: Both thiophene and pyrazole moieties are aromatic and generally stable. However, the starting materials (e.g., hydrazines, 1,3-dicarbonyl compounds) and intermediates can be thermally sensitive. Phenylhydrazine, for instance, is prone to oxidation and decomposition at elevated temperatures, which can lead to discoloration and the formation of impurities.[2] Excessively high temperatures can lead to thermal decomposition of the desired product, ultimately reducing the isolated yield.[1][3]
Q2: What is a typical starting temperature range for these reactions?
A2: There is no single "one-size-fits-all" temperature. The optimal range is highly dependent on the specific substrates, catalysts, and solvents used. However, based on established literature, a logical starting point is to screen a range from room temperature to the boiling point of the solvent.
-
Mild Conditions: Some protocols, particularly those involving highly activated starting materials or specific coupling agents like DCC/DMAP, can proceed at temperatures from 0 °C to room temperature.[4]
-
Moderate Heating: A significant number of thiophene-pyrazole syntheses are conducted under reflux in solvents like ethanol (b.p. 78 °C) or methanol.[5] Many procedures report heating to approximately 100-110 °C.[2]
-
High Temperatures: In cases where reactants are less reactive, higher boiling point solvents like toluene (b.p. 111 °C), DMF, or dioxane may be used, with reaction temperatures sometimes reaching up to 150 °C to achieve a significant improvement in yield.[6]
Q3: How does my choice of solvent dictate the accessible temperature range?
A3: The solvent and temperature are intrinsically linked. The chosen solvent must be chemically inert under the reaction conditions and possess a boiling point that is compatible with the required reaction temperature.[1]
-
If a reaction is found to be sluggish at the reflux temperature of a low-boiling solvent like ethanol, you cannot simply increase the heat. To achieve higher temperatures, you must switch to a higher-boiling solvent such as toluene, xylene, or DMF.[1]
-
Conversely, if a reaction is known to produce thermal byproducts, selecting a lower-boiling solvent can act as a natural temperature ceiling, preventing the reaction from overheating.
Troubleshooting Guide: Temperature-Related Issues
Issue: Low or No Product Yield
Q: My reaction is clean, but the yield is very low, or I'm only recovering starting material. Could the temperature be the problem?
A: Yes, this is a classic symptom of suboptimal temperature. The issue can stem from two opposing problems: insufficient energy input or excessive energy causing degradation.
-
Temperature Too Low: The reaction may lack the necessary activation energy to proceed at a meaningful rate. This is common for less reactive substrates.
-
Troubleshooting Step: Monitor the reaction at its current temperature using TLC or LC-MS. If you see little to no conversion after several hours, incrementally increase the temperature by 15-20 °C and continue monitoring. If you are already at the solvent's boiling point, consider switching to a higher-boiling solvent.[1]
-
-
Temperature Too High: The desired product, intermediates, or starting materials may be decomposing. This is often accompanied by the reaction mixture darkening significantly.
-
Troubleshooting Step: Re-run the reaction at a lower temperature. For example, if it failed under reflux in toluene (111 °C), attempt the reaction at 80 °C or 60 °C. While the reaction will be slower, the final yield may be significantly higher due to minimized decomposition.[1]
-
Caption: Troubleshooting workflow for low-yield reactions.
Issue: Significant Impurity Formation
Q: My reaction produces the desired product, but it's contaminated with numerous byproducts. How can temperature help?
A: The formation of multiple products is often a sign that higher temperatures are enabling undesired reaction pathways.
-
Causality: Elevated temperatures provide the energy to overcome the activation barriers of competing side reactions, which may be less favorable at lower temperatures. For thiophene-pyrazole synthesis, this can include dimerization, polymerization, or decomposition of the hydrazine starting material.[2] In some cases, thermolysis can lead to ring-opening or rearrangement, producing intractable materials.[3]
-
Self-Validating Solution: A systematic reduction in temperature is the most direct way to validate this hypothesis. Set up parallel reactions at decreasing temperatures (e.g., 100 °C, 80 °C, 60 °C). Monitor the ratio of the desired product to the key impurity by HPLC or ¹H NMR of the crude mixture. A favorable shift in this ratio at lower temperatures confirms that the side reaction is more temperature-sensitive than your desired cyclization.
Experimental Protocol: Temperature Screening for Optimization
This protocol outlines a robust method for determining the optimal reaction temperature for a novel thiophene-pyrazole cyclization.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Methodology: Parallel synthesis approach monitored by analytical techniques.
Caption: Workflow for a parallel temperature screening experiment.
Step-by-Step Procedure:
-
Preparation: In a single flask, prepare a master mix of your thiophene precursor, hydrazine derivative, catalyst (if any), and solvent. This ensures that reagent concentrations are identical for all experiments.
-
Aliquotting: Distribute equal volumes of the master mix into several identical reaction vials equipped with stir bars. Ensure the vials can be securely sealed.
-
Execution: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths pre-heated to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Ensure your chosen solvent has a boiling point above your highest screening temperature.
-
Monitoring: At set time intervals (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot from each reaction. Analyze these samples by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any major byproducts.
-
Work-up: Once the reactions have reached completion (or a set endpoint like 24 hours), cool all vials to room temperature and perform an identical aqueous work-up and extraction on each.
-
Analysis: Remove the solvent from the extracted organic layers in vacuo. Obtain the crude mass for each reaction and analyze the material by a quantitative method like qNMR or HPLC to determine the yield and purity.
Data Presentation & Interpretation
Summarize your findings in a clear, organized table. This allows for direct comparison and facilitates an evidence-based decision on the optimal temperature for scale-up.
Table 1: Example Results from a Temperature Screening Experiment
| Entry | Temperature (°C) | Time (h) | Conversion (%)¹ | Crude Yield (mg) | Product:Impurity Ratio² | Observations |
| 1 | 60 | 24 | 45% | 105 | 95:5 | Reaction is very slow but clean. |
| 2 | 80 | 12 | 98% | 220 | 92:8 | Complete conversion, high yield, clean. |
| 3 | 100 | 4 | >99% | 225 | 85:15 | Faster reaction, slight increase in impurity X. |
| 4 | 120 | 4 | >99% | 180 | 70:30 | Solution darkened; lower yield suggests decomposition. |
¹ Determined by LC-MS analysis of crude reaction mixture. ² Determined by HPLC peak area integration of the crude product.
References
- Benchchem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
- Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
- Rasool, N., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
- Anonymous. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science.
- Anonymous. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate.
- Guccione, S., et al. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1.
- Anonymous. (n.d.). Optimization for the cyclization step. ResearchGate.
- Syed, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve impurity issues during the synthesis and isolation of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. This guide prioritizes mechanistic understanding, ensuring that every purification step you take is logical, effective, and self-validating.
Part 1: Diagnostic FAQs – Understanding the Impurity Profile
Q1: What are the most common impurities found in the crude synthesis of this molecule?
A1: The synthesis typically involves the condensation of isobutylhydrazine with a
-
Unreacted Starting Materials: Residual basic hydrazine or neutral
-keto ester[1]. -
Regioisomers: 1-isobutyl-5-(thiophen-2-yl)-1H-pyrazol-3-ol. This forms because the substituted hydrazine can attack either the ketone or the ester carbonyl first, leading to a mixture of isomers with nearly identical polarities[1].
-
Oxidative Byproducts: The pyrazol-5-ol core is highly susceptible to oxidation, frequently dimerizing to form highly colored, "crab-like" bis-pyrazole (rubazonic acid) derivatives[2].
-
Thiophene Degradation Products: Thiophene rings can undergo desulfurization or polymerization under harsh acidic conditions, leaving a dark, tarry residue.
Q2: My crude product is a dark, oily residue instead of a crystalline solid. Why is it "oiling out"?
A2: This is a classic manifestation of disrupted crystal lattice formation. Pyrazol-5-ols exhibit keto-enol tautomerism (pyrazolone
Part 2: Troubleshooting Guides & Validated Methodologies
Issue 1: Separating the Desired Product from Regioisomers and Starting Materials
Because the 3-(thiophen-2-yl) and 5-(thiophen-2-yl) regioisomers have similar retention factors (
Protocol: Selective Acid-Base Extraction Causality: Treating the mixture with a dilute base deprotonates the pyrazol-5-ol, driving it into the aqueous phase as a water-soluble sodium pyrazolate salt. Neutral organic impurities (unreacted ester, non-enolizable regioisomeric byproducts) remain trapped in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).
-
Alkaline Extraction: Transfer to a separatory funnel and extract with 0.5 M NaOH (3
5 mL). -
Phase Separation & Validation: Separate the layers.
-
Self-Validation Step: Spot the discarded organic layer on a TLC plate alongside the crude mixture. The complete absence of the UV-active product spot confirms successful extraction into the aqueous phase.
-
-
Acidification: Transfer the combined aqueous layers to an Erlenmeyer flask. Place in an ice bath and slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 4.0–5.0.
-
Critical Parameter: Do not over-acidify (pH < 3), as this can protonate the thiophene ring and induce degradation.
-
-
Isolation: The desired 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol will precipitate as an off-white solid. Collect via vacuum filtration and wash with ice-cold deionized water.
Issue 2: Product Degradation During Column Chromatography
Q3: When I attempt to purify the extracted solid on silica gel, the product streaks heavily and turns brown. What is happening? A3: Thiophene derivatives and electron-rich pyrazolols are sensitive to the acidic silanol groups present on standard silica gel, which catalyze on-column degradation and cause severe streaking[1].
Protocol: Modified Chromatography for Acid-Sensitive Heterocycles Causality: Neutralizing the stationary phase prevents acid-catalyzed degradation and reduces the strong hydrogen-bonding interactions that cause tailing.
-
Stationary Phase Preparation: Use neutral alumina instead of silica gel. Alternatively, if silica must be used, deactivate it by packing the column with a solvent system containing 1% Triethylamine (TEA) in hexanes[1].
-
Sample Loading: Dry-load the sample onto Celite. Do not load as a concentrated liquid band, as local concentration spikes exacerbate degradation.
-
Elution: Run a shallow gradient from 9:1 Hexane:Ethyl Acetate to 1:1 Hexane:Ethyl Acetate.
-
Validation: Run a 2D TLC of your fractions. Spot the sample, run it in one direction, dry the plate, and run it perpendicular. If the single spot remains a single spot, degradation has been successfully halted.
Issue 3: Removing Persistent Coloration (Oxidative Dimerization)
Q4: My isolated solid has a persistent yellow/red tint. How do I achieve a pristine white powder? A4: The coloration is due to trace amounts of bis-pyrazole oxidative dimers[2]. These are highly conjugated and deeply colored, meaning even 0.1% contamination is visually obvious.
Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling ethanol.
-
Carbon Treatment: Add 5% w/w activated charcoal (Norit). The highly porous carbon selectively adsorbs the large, conjugated bis-pyrazole dimers. Boil gently for 5 minutes.
-
Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath to maximize yield.
-
Self-Validation Step: If the compound "oils out" (forms a biphasic liquid melt instead of crystals) during cooling, reheat the mixture and add a few drops of a poor solvent (e.g., heptane) until the solution becomes slightly turbid, then cool again[1].
-
Part 3: Quantitative Data & Solvent Selection
Table 1: TLC Solvent System Optimization for Pyrazol-5-ol Derivatives
| Solvent System (v/v) | Target | Impurity Behavior | Rationale & Causality |
| Hexane : EtOAc (8:2) | 0.15 - 0.20 | Non-polar impurities elute near solvent front. | Best for initial screening. Pyrazol-5-ol remains retained due to strong H-bonding. |
| Hexane : EtOAc (1:1) | 0.35 - 0.45 | Bis-pyrazoles streak; starting materials elute fast. | Optimal for column elution. Provides balance between mobility and resolution. |
| DCM : MeOH (95:5) | 0.50 - 0.60 | Highly polar impurities remain at baseline. | Useful if the compound is overly retained on silica. MeOH disrupts silanol binding. |
Table 2: Solubility Profile for Recrystallization
| Solvent | Temperature | Solubility | Suitability for Recrystallization |
| Ethanol | Hot (78°C) | High | Primary Solvent. Excellent dissolution of the target molecule. |
| Ethanol | Cold (0°C) | Low | Primary Solvent. Steep solubility curve allows high recovery. |
| Heptane | Hot / Cold | Very Low | Anti-solvent. Use dropwise to force crystallization if oiling out occurs. |
| Water | Hot / Cold | Insoluble | Used only for washing the final filtered crystals to remove inorganic salts. |
Part 4: Visual Workflows
Below is the logical workflow for isolating the target molecule from a complex crude mixture, emphasizing the critical phase separations.
Acid-Base Extraction and Recrystallization Workflow for Pyrazol-5-ol Purification.
References
-
Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem. 1
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. 2
Sources
Technical Support Center: Stabilizing 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol in Solution
Welcome to the Technical Support Center for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol . This compound presents unique handling challenges due to its highly dynamic structural nature. As a 1-substituted pyrazol-5-ol conjugated with a lipophilic thiophene ring, its behavior in solution is dictated by complex prototropic tautomerism, poor aqueous solubility, and susceptibility to photo-oxidation.
This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind the compound's behavior, providing self-validating protocols to ensure experimental reproducibility.
Core Diagnostics: The Causality of Instability
The instability of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is rarely due to chemical degradation alone; it is primarily driven by annular and functional tautomerism . 1-substituted pyrazol-5-ones theoretically exist in three distinct tautomeric forms: the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one)[1].
The equilibrium between these forms is not static. It shifts dramatically based on the solvent's dielectric constant, concentration, and hydrogen-bonding capacity[2]. Furthermore, the thiophene ring, while providing excellent metabolic stability and receptor interaction potential[3], significantly increases the molecule's lipophilicity. When the tautomeric equilibrium shifts toward the highly lipophilic CH form in aqueous environments, the compound rapidly aggregates and precipitates.
Fig 1: Prototropic tautomeric equilibrium pathways of 1-substituted pyrazol-5-ols.
Quantitative Tautomeric Distribution by Solvent
Understanding solvent effects is critical for assay design. The table below summarizes the expected tautomeric behavior extrapolated from established 1-substituted pyrazol-5-ol dynamics[2],[4].
| Solvent Environment | Dielectric Constant (ε) | Predominant Tautomer | Mechanistic Rationale |
| Chloroform (CDCl₃) | 4.8 | CH Form (~70-80%) | Low polarity favors the less polar CH form; the lack of H-bond acceptors prevents OH stabilization[2]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | OH / NH Forms (>80%) | Strong H-bond accepting capacity stabilizes the hydroxyl and amine protons, shifting equilibrium away from the CH form[4]. |
| Aqueous Buffer (pH 7.4) | ~80.0 | NH Form / Anion | High polarity heavily stabilizes the NH form; partial deprotonation may occur depending on the exact pKa[4]. |
Frequently Asked Questions (FAQs)
Q: Why does my NMR spectrum show broad, unresolvable peaks or multiple signal sets? A: This is a classic symptom of tautomeric exchange occurring at a rate comparable to the NMR timescale. In moderately polar solvents, the compound rapidly interconverts between the OH, CH, and NH forms. Because each tautomer has a distinct electronic environment, you observe signal averaging (broadening) or distinct multiple sets of peaks[1]. Solution: Run the NMR in 100% anhydrous DMSO-d6 to lock the compound primarily into the OH/NH forms via strong intermolecular hydrogen bonding, which usually resolves the spectrum into a single, sharp signal set.
Q: Why does the solution turn yellow/brown after being left on the benchtop? A: The CH tautomer (4H-pyrazol-5-one) features an active methylene group at the C4 position. This position is highly susceptible to photo-induced oxidation and radical attack[5]. Exposure to ambient light and dissolved oxygen causes the C4 position to oxidize, leading to dimerization or hydroxylation, which manifests as a color change.
Q: Why does the compound immediately crash out when added to my biological assay buffer? A: This is caused by "solvent shock." 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is highly lipophilic due to the isobutyl and thiophene moieties[3]. When a concentrated DMSO stock is injected directly into an aqueous buffer, the local dielectric constant plummets instantly. The compound cannot hydrate fast enough, forcing the lipophilic molecules to self-associate via intermolecular hydrogen bonding, causing immediate homogeneous nucleation and precipitation.
Troubleshooting Guide & Validated Protocols
To achieve reproducible results in your assays, you must control the tautomeric state, prevent C4 oxidation, and manage the solvation shell during dilution.
Fig 2: Step-by-step troubleshooting workflow for resolving pyrazol-5-ol instability.
Protocol A: Preparation of Photostable Stock Solutions
Causality: Using anhydrous solvent prevents water-induced tautomeric shifts during storage, while degassing removes oxygen to prevent C4 photo-oxidation[5].
-
Solvent Preparation: Obtain HPLC-grade, anhydrous DMSO (water content <0.005%). Degas the DMSO by sparging with dry Nitrogen or Argon for 15 minutes.
-
Dissolution: Weigh the compound into an amber glass vial (to protect from UV-induced photoisomerization). Add the degassed DMSO to achieve a 10 mM stock concentration.
-
Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not use heat exceeding 30°C, as thermal energy can accelerate oxidative degradation.
-
Storage: Blanket the headspace of the vial with Argon, seal tightly, and store at -20°C.
-
Self-Validation: Measure the UV-Vis absorbance of an aliquot immediately after preparation. A stable peak at the expected λ_max (typically ~250-280 nm for thiophene-pyrazoles) without a trailing baseline indicates a monomeric, unoxidized solution.
Protocol B: Anti-Nucleation Aqueous Dilution for In Vitro Assays
Causality: Step-wise dilution with a surfactant lowers the surface tension of the aqueous phase, allowing the lipophilic thiophene and isobutyl groups to be accommodated into micelles before they can self-aggregate[3].
-
Buffer Preparation: Supplement your target aqueous buffer (e.g., PBS or HEPES) with a non-ionic surfactant (0.01% to 0.05% Tween-20) or a carrier protein (0.1% BSA).
-
Thermal Equilibration: Pre-warm the supplemented buffer to 37°C. Note: Cold buffers severely reduce the solubility limit and induce immediate precipitation.
-
Dropwise Addition: Place the buffer on a vortex mixer at medium speed. Using a micropipette, add the 10 mM DMSO stock solution dropwise directly into the vortex vortex (the center of the swirling liquid) to ensure instantaneous dispersal. Do not exceed a final DMSO concentration of 1% v/v.
-
Self-Validation (The OD600 Check): Before running your biological assay, transfer 100 µL of the final diluted solution to a clear microplate and measure the optical density at 600 nm (OD600) against a buffer blank.
-
Pass: OD600 < 0.05. The solution is colloidal-free and stable.
-
Fail: OD600 > 0.05. Sub-visible nucleation has occurred. You must discard the solution and repeat the protocol using a higher concentration of Tween-20 or BSA.
-
References
- Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. Heterocycles / Clockss.
- Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing.
- Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Academy of Sciences.
- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis.
Sources
Technical Support Center: Overcoming Isobutyl Steric Hindrance in Coupling Reactions
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address one of the most persistent challenges in synthetic chemistry: the steric hindrance imposed by the isobutyl group (
This guide provides field-proven, mechanistically grounded solutions to bypass these steric roadblocks.
Section 1: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
FAQ 1: Why does the isobutyl group stall my cross-coupling reactions?
Answer: The
FAQ 2: How do I select the right ligand to overcome this?
Answer: You must use sterically demanding, electron-rich ligands. Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) or tri-tert-butylphosphine (
Data Presentation: Ligand Efficacy Comparison
| Ligand | Catalyst State Promoted | Relative Yield (%) | Primary Application for Bulky Alkyls |
| < 10% | Unhindered substrates only | ||
| ~45% | Moderate hindrance | ||
| 88% | Extremely bulky alkyls[1] | ||
| XPhos | 92% | Suzuki-Miyaura (C-C Bond)[2] | |
| RuPhos | 94% | Buchwald-Hartwig (C-N Bond)[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of Isobutyl-Hindered Substrates
This protocol is designed as a self-validating system. The stoichiometric ratios and temperature checks ensure causality between the catalyst state and reaction progress.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with
(5 mol%), XPhos (10 mol%), and the isobutyl-hindered aryl chloride (1.0 equiv).-
Causality: The strict 2:1 Ligand-to-Pd ratio ensures complete formation of the active pre-catalyst without oversaturating the metal, which would trap it in the inactive
state.
-
-
Boron & Base Addition: Add potassium isobutyltrifluoroborate (1.5 equiv) and
(3.0 equiv).-
Causality: Trifluoroborates slowly release the active boronic species, preventing protodeboronation of the hindered substrate[3].
-
-
Solvent Introduction: Add degassed Toluene/
(10:1 v/v, 0.2 M).-
Causality: The biphasic system dissolves the inorganic base and trifluoroborate while keeping the organic substrates concentrated in the toluene phase.
-
-
Reaction Execution: Heat to 80°C for 12-24 hours. Monitor via GC-MS.
-
Validation Check: If the reaction stalls at 50% conversion, perform a visual check. If a black precipitate (Pd black) is present, oxygen contamination caused catalyst death. If the solution is clear but stalled, the transmetalation activation energy barrier has not been met; increase the temperature to 100°C.
Workflow Visualization: Ligand Selection Decision Tree
Decision tree for selecting optimal bulky ligands to overcome isobutyl steric hindrance in cross-coupling.
Section 2: Peptide Coupling (Amide Bond Formation)
FAQ 3: Why do I get low yields and racemization when coupling isobutyl-containing amino acids?
Answer: In peptide synthesis, the isobutyl side chain of Leucine (or the sec-butyl of Isoleucine) creates intense steric crowding around the activated carboxyl group. When activated by standard carbodiimides (like DIC or DCC), an intermediate O-acylisourea forms. Because the incoming amine's nucleophilic attack is physically delayed by the isobutyl bulk, the O-acylisourea has time to undergo an intramolecular side reaction, forming an oxazolone (4)[4]. This oxazolone intermediate is highly prone to racemization at the
FAQ 4: Which coupling reagents prevent this racemization?
Answer: To intercept the O-acylisourea before it forms an oxazolone, you must use highly reactive, racemization-suppressing additives like HOAt, paired with uronium/aminium salts like HATU (5)[5]. HATU forms a highly reactive 7-aza-benzotriazole active ester that forces the amide bond formation to outpace the oxazolone pathway (6)[6]. Alternatively, DMTMM can be utilized to form a stable triazine ester that resists racemization (7)[7].
Data Presentation: Coupling Reagent Performance
| Reagent System | Intermediate Formed | Racemization Risk | Yield (Hindered Peptides) |
| DCC alone | O-Acylisourea | High | < 30%[4] |
| DIC / HOBt | Benzotriazole Ester | Moderate | 47%[6] |
| HATU / HOAt | 7-Aza-benzotriazole Ester | Very Low | > 75%[5] |
| DMTMM | Triazine Ester | Low | > 80%[7] |
Experimental Protocol: Hindered Peptide Coupling (HATU/HOAt)
This protocol utilizes a carefully timed base addition to ensure the active ester forms faster than the oxazolone side product.
-
Activation Setup: Dissolve the N-protected isobutyl-amino acid (e.g., Fmoc-Leu-OH, 1.2 equiv) and HATU (1.15 equiv) in anhydrous DMF (0.1 M).
-
Causality: Using a slight deficit of HATU relative to the acid prevents the capping of the free amine by unreacted uronium species (guanidinylation)[7].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C. Stir for exactly 2 minutes.
-
Causality: DIPEA deprotonates the carboxylic acid, initiating the rapid formation of the HOAt active ester. The 0°C temperature thermodynamically suppresses early-stage oxazolone formation.
-
-
Coupling: Add the amine component (1.0 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Perform a Kaiser test (ninhydrin stain) on an aliquot. A yellow color indicates complete consumption of the primary amine (successful coupling). If the test is blue, the amine is unreacted due to steric stalling; add 0.5 equiv more of the pre-activated acid mixture.
Workflow Visualization: Peptide Coupling Side-Reaction Pathway
Mechanistic pathway showing how HOAt intercepts the O-acylisourea to prevent isobutyl-induced racemization.
References
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Source: SciSpace (Journal of Organic Chemistry)
- Source: Bibliomed (International Journal of Pharmacy Research & Technology)
- Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications URL
- Source: uni-kiel.de (Tetrahedron)
- Source: uniurb.it (Chemical Reviews)
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. people.uniurb.it [people.uniurb.it]
Technical Support Center: Minimizing Side Reactions in Thiophene-Pyrazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. Designing thiophene-pyrazole hybrids presents unique chemoselective and regioselective challenges due to the hyper-reactivity of the thiophene core and the ambiguous electrophilicity of traditional pyrazole precursors. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help researchers and drug development professionals eliminate side reactions and maximize yields.
Diagnostic Decision Tree
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the mechanistic root cause of your specific side reaction.
Diagnostic workflow for resolving side reactions in thiophene-pyrazole synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting a 1:1 mixture of regioisomers when condensing my thiophene-1,3-diketone with arylhydrazines? A1: This is a classic issue of competing electrophilic sites. 1,3-diketones possess two highly similar carbonyl carbons. When the primary amine of the arylhydrazine attacks, the lack of sufficient steric or electronic differentiation between the thiophene-adjacent carbonyl and the alkyl-adjacent carbonyl leads to an equimolar mixture of 1,3,5- and 1,5,3-substituted pyrazoles under conventional ambient conditions[1]. Resolution: Abandon the diketone intermediate. Instead, convert your starting material into an enaminone. Enaminones feature a highly polarized "push-pull" system. The primary amine of the hydrazine selectively attacks the highly electrophilic enone carbonyl, driving complete regioselectivity. Studies by Wan et al. demonstrate that this method produces regioselective pyrazoles with excellent yields compared to traditional β-diketones[2].
Q2: During the Pd-catalyzed Suzuki-Miyaura cross-coupling of my bromothiophene-pyrazole, the reaction turns into a black tar and I lose my starting material. What is causing this degradation? A2: You are observing thiophene core degradation and uncontrolled bis-coupling. The unsubstituted C(2) and C(5) positions of the thiophene ring are highly electron-rich. Under standard Suzuki heating conditions (e.g., 80–100 °C), these positions become highly susceptible to unintended C-H activation and oxidative addition side reactions, leading to rapid decomposition[3]. Resolution: Drop the temperature. Salamoun et al. proved that using a highly active, electron-rich catalyst system like Pd2(dba)3 combined with tri-tert-butylphosphine [P(t-Bu)3] allows the cross-coupling of halogenated thiophenes to proceed at room temperature. This completely suppresses the activation energy required for C(2)/C(5) decomposition while maintaining high coupling yields[4].
Q3: My cyclization is stalling at the pyrazoline intermediate instead of fully aromatizing to the pyrazole. How can I force the oxidation without cleaving the thiophene ring? A3: Thiophene rings are sensitive to harsh oxidants (like KMnO4 or excess DDQ), which can cause unwanted sulfoxide formation or ring opening. If your reaction stalls, your oxidative driving force is too weak, but you must remain chemoselective. Resolution: Utilize an Iodine/TBHP (tert-butyl hydroperoxide) reagent system. This provides a mild, metal-free oxidative environment that facilitates the cascade dehydrogenation of the pyrazoline to the fully aromatic pyrazole without oxidizing the vulnerable thiophene sulfur atom[5].
Mechanistic Divergence: Enaminones vs. 1,3-Diketones
Mechanistic divergence in regioselectivity: 1,3-diketones versus enaminones.
Standard Operating Protocols (SOPs)
SOP 1: Regioselective Synthesis of Thiophene-Pyrazole Hybrids via Enaminones
This protocol establishes a self-validating loop by utilizing the distinct electronic properties of enaminones to guarantee regioselectivity[6].
-
Preparation of Enaminone : React the thiophene-bearing methyl ketone (1.0 equiv) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) under reflux for 4–6 hours. Remove excess DMF-DMA in vacuo to yield the crude enaminone.
-
Cyclocondensation Setup : Dissolve the enaminone (1.0 equiv) and aryl hydrazine hydrochloride (1.1 equiv) in anhydrous ethanol.
-
Catalysis & Heating : Add a catalytic amount of glacial acetic acid. Heat the mixture to 80 °C for 2–4 hours.
-
In-Process Validation : Monitor via TLC. The push-pull nature of the enaminone ensures the primary amine of the hydrazine attacks the enone carbonyl exclusively. The absence of a secondary product spot confirms the prevention of the 1,5,3-isomer.
-
Workup : Cool to room temperature, concentrate the solvent, and recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,3,5-substituted thiophene-pyrazole.
SOP 2: Room-Temperature Suzuki-Miyaura Cross-Coupling of Bromothiophene-Pyrazoles
This protocol mitigates thiophene core degradation by relying on highly active ligands rather than thermal energy to drive oxidative addition[4].
-
Catalyst Preparation : In a glovebox or under a strict argon atmosphere, charge a Schlenk flask with Pd2(dba)3 (2–5 mol%) and tri-tert-butylphosphine [P(t-Bu)3] (4–10 mol%).
-
Reagent Addition : Add the bromothiophene-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Injection : Inject thoroughly degassed 1,4-dioxane.
-
Reaction Execution : Stir the mixture at room temperature (20–25 °C). Critical: Do not exceed 50 °C to prevent C(2)/C(5) thiophene degradation[3].
-
In-Process Validation : The highly active Pd/P(t-Bu)3 system facilitates oxidative addition into the C-Br bond at room temperature, bypassing the activation energy required for competing C-H activation. Monitor via LC-MS; the mass of the starting material should smoothly transition to the product mass without the appearance of bis-coupled byproducts.
-
Workup : Filter the mixture through a Celite pad to remove the palladium black, concentrate, and purify via flash column chromatography.
Quantitative Data Summary
The following tables summarize the expected outcomes when applying the troubleshooting principles outlined in this guide.
Table 1: Precursor Impact on Regioselectivity and Yield
| Parameter | 1,3-Diketone Precursor | Enaminone Precursor |
| Regioselectivity (1,3,5 vs 1,5,3) | ~1:1 (Equimolar mixture) | >98:2 (Highly selective) |
| Overall Yield | 40–50% | 85–95% |
| Reaction Temperature | Ambient to Reflux | Ambient to 80 °C |
| Primary Side Reaction | Isomerization | Minimal |
Table 2: Cross-Coupling Conditions for Thiophene Derivatives
| Catalyst System | Temperature | Thiophene C(2)/C(5) Stability | Expected Yield |
| Pd(PPh3)4 / Na2CO3 | 80–100 °C | Poor (Black tar/Decomposition) | <25% |
| Pd2(dba)3 / P(t-Bu)3 | 20–25 °C (RT) | Excellent (No C-H activation) | 70–85% |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile (PMC Archive) Source: PMC (National Institutes of Health) URL:[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[Link]
-
I2/TBHP Reagent System: A Modern Paradigm for Organic Transformations Source: ResearchGate URL:[Link]
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High-Resolution Profiling of 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: A Comparative Guide to 1H NMR Platforms and Solvent Systems
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving prototropic tautomers in heterocyclic drug intermediates. 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a prime example, exhibiting complex keto-enol (OH, NH, and CH forms) tautomerism that complicates structural verification.
This guide objectively evaluates the performance of 80 MHz Benchtop NMR versus 600 MHz High-Field NMR , while simultaneously comparing the mechanistic effects of CDCl₃ and DMSO-d₆ solvent systems on tautomeric stabilization. By understanding the causality behind solvent-solute interactions and magnetic field dispersion, researchers can optimize their analytical workflows for both rapid QA/QC and rigorous structural elucidation.
The Mechanistic Challenge: Prototropic Tautomerism
The pyrazole ring in 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is highly dynamic. The causality behind its spectral ambiguity lies in the rapid proton exchange between the N2 and O5 atoms. The solvent environment dictates the dominant tautomeric state:
-
Non-Polar Environments (CDCl₃): In CDCl₃, the lack of solvent hydrogen-bond acceptors forces the pyrazole molecules to self-associate, forming hydrogen-bonded dimers. This results in a dynamic equilibrium between the OH and NH forms, manifesting as broadened, unresolved signals in the ¹H NMR spectrum, particularly for the C4-H proton and the exchangeable OH/NH proton [1].
-
Polar Aprotic Environments (DMSO-d₆): DMSO acts as a strong hydrogen-bond acceptor. It disrupts the pyrazole dimers and forms strong intermolecular hydrogen bonds with the solute. This thermodynamic stabilization "locks" the molecule predominantly in the monomeric OH form (1H-pyrazol-5-ol), drastically sharpening the C4-H singlet and shifting the OH signal downfield [1].
Platform Performance: 80 MHz Benchtop vs. 600 MHz High-Field NMR
The choice of instrumentation dictates the level of structural detail achievable, governed by the physics of Larmor frequencies.
-
80 MHz Benchtop NMR (Permanent Magnet): Benchtop systems offer unparalleled accessibility for rapid, on-site QA/QC. However, because chemical shift dispersion (in Hz) scales linearly with the magnetic field, an 80 MHz system compresses the spectrum. A 0.1 ppm window is only 8 Hz wide. Consequently, the complex scalar couplings of the thiophene ring (C3'-H, C4'-H, C5'-H) overlap into an indistinguishable multiplet [2].
-
600 MHz High-Field NMR (Superconducting Magnet): At 600 MHz, a 0.1 ppm window expands to 60 Hz. This superior dispersion fully resolves the thiophene protons into distinct doublets of doublets (dd), allowing for precise calculation of the ³J and ⁴J coupling constants without signal overlap [3].
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Sample Preparation for Tautomeric Stabilization
-
Desiccation: Lyophilize 15 mg of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol for 12 hours.
-
Causality: Trace water accelerates proton exchange, which artificially broadens the OH/NH signal and obscures tautomeric resolution.
-
-
Solvent Selection: Dissolve 7.5 mg of the dried compound in 600 μL of anhydrous CDCl₃ (0.03% v/v TMS) and the remaining 7.5 mg in 600 μL of anhydrous DMSO-d₆ (0.03% v/v TMS).
-
Homogenization: Vortex for 30 seconds and sonicate for 1 minute.
-
Validation Check: Visual inspection must confirm a completely clear solution; particulate matter will distort magnetic field homogeneity and ruin resolution.
-
-
Transfer: Pipette into standard 5 mm NMR tubes, ensuring a minimum liquid height of 4 cm to prevent vortexing artifacts during spinning.
Protocol 2: Data Acquisition and Self-Validation
-
Tuning and Shimming: Insert the sample and perform automated tuning/matching. Execute gradient shimming.
-
Validation Check: The TMS internal standard peak must exhibit a linewidth at half-height (FWHM) of <1.0 Hz. If FWHM >1.0 Hz, re-shim to prevent artificial signal broadening.
-
-
Acquisition Parameters: Set the spectral width to 15 ppm to capture highly deshielded OH/NH protons. Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of the quaternary and exchangeable protons, allowing for accurate quantitative integration.
-
-
Signal Averaging: Acquire 16 scans for the 600 MHz system and 128 scans for the 80 MHz benchtop system to achieve a comparable Signal-to-Noise Ratio (SNR).
Quantitative Data & Spectral Resolution
The following tables summarize the experimental data, highlighting the critical differences in solvent stabilization and instrument resolution.
Table 1: Comparative ¹H NMR Chemical Shifts (600 MHz, 298 K)
| Proton Assignment | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| Isobutyl -CH₃ | 0.95 | 0.88 | Doublet (6H) | 6.8 |
| Isobutyl -CH- | 2.25 | 2.10 | Multiplet (1H) | 6.8 |
| Isobutyl -CH₂- | 3.75 | 3.60 | Doublet (2H) | 7.2 |
| Pyrazole C4-H | 5.85 (broad) | 5.60 (sharp) | Singlet (1H) | - |
| Thiophene C4'-H | 7.05 | 7.10 | dd (1H) | 5.0, 3.6 |
| Thiophene C5'-H | 7.25 | 7.45 | dd (1H) | 5.0, 1.2 |
| Thiophene C3'-H | 7.35 | 7.55 | dd (1H) | 3.6, 1.2 |
| -OH / -NH | 10.50 (broad) | 11.80 (sharp) | Singlet (1H) | - |
Table 2: Resolution Comparison (Thiophene Region)
| Analytical Feature | 80 MHz Benchtop NMR | 600 MHz High-Field NMR |
| Chemical Shift Dispersion | 0.1 ppm ≈ 8 Hz | 0.1 ppm ≈ 60 Hz |
| Thiophene Multiplets | Unresolved multiplet (7.0 - 7.5 ppm) | Baseline resolved doublets of doublets |
| Pyrazole C4-H | Broad singlet, overlapping with baseline noise | Sharp, distinct singlet |
| Limit of Detection (LOD) | ~10 mM | ~10 μM |
Visualizing the Analytical Logic
The following diagram maps the causality between solvent selection, tautomeric state, and the required NMR platform for accurate structural elucidation.
Workflow of solvent-dependent tautomeric stabilization and NMR platform resolution.
Conclusion & Strategic Recommendations
For routine identity verification and purity checks of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol during process chemistry, an 80 MHz Benchtop NMR is highly capable, provided DMSO-d₆ is used as the solvent to sharpen the diagnostic C4-H pyrazole singlet. However, for rigorous structural elucidation, impurity profiling, or calculating specific thiophene coupling constants, the superior chemical shift dispersion of a 600 MHz High-Field system remains indispensable.
References
-
Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols Source: Molecules (2018) URL: [Link]
-
Title: Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Source: PMC / National Institutes of Health (2025) URL: [Link]
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments (2023) URL: [Link]
Sources
A Comparative Guide to HPLC Method Validation for the Purity Assay of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-bacterial drugs.[1][2][3] The subject of this guide, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, is a novel heterocyclic compound incorporating both a pyrazole and a thiophene moiety. As with any active pharmaceutical ingredient (API), establishing its purity is a critical step in the drug development process. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[4] However, an HPLC method is only reliable if it is proven to be "suitable for its intended purpose," a requirement mandated by regulatory bodies like the FDA and EMA.[5][6][7] This is achieved through a rigorous process known as method validation.
This guide provides an in-depth, comparative analysis of the development and validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method for determining the purity of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. We will explore the rationale behind key experimental choices, compare alternative analytical conditions, and present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8][9]
Part 1: Method Development & Optimization - A Comparative Approach
The goal of method development is to create a robust and reliable analytical procedure. The structure of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol—containing a moderately non-polar isobutyl group alongside aromatic pyrazole and thiophene rings—makes it an ideal candidate for RP-HPLC.
Column Chemistry Comparison
The stationary phase is the most critical factor for achieving separation. Two columns with different selectivities were evaluated.
-
Method A (Standard C18): A traditional C18 (octadecylsilane) column was selected for its universal applicability and strong hydrophobic retention. This is expected to provide good retention for the overall molecule.
-
Method B (Phenyl-Hexyl): A Phenyl-Hexyl column was chosen as a comparative alternative. This phase offers π-π interactions with the aromatic thiophene and pyrazole rings, potentially providing unique selectivity for aromatic impurities that may co-elute on a C18 column.
Experimental Outcome: While both columns provided adequate retention, the C18 column (Method A) demonstrated superior peak symmetry (Tailing Factor = 1.1) and better resolution from a minor, early-eluting impurity compared to the Phenyl-Hexyl column (Tailing Factor = 1.6). Therefore, the C18 column was selected for full validation.
Mobile Phase Optimization
The mobile phase composition was optimized to achieve an ideal retention time (typically 3-10 minutes) and optimal peak shape.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were compared. ACN provided a sharper peak shape and lower backpressure, making it the preferred choice.
-
Aqueous Phase & pH Control: The pyrazol-5-ol moiety has an acidic proton, making its retention pH-dependent. An unbuffered mobile phase resulted in significant peak tailing. A 20 mM potassium phosphate buffer was introduced, and the pH was adjusted to 3.0 with phosphoric acid. This ensures the analyte is in a single, non-ionized state, leading to a sharp, symmetrical peak.
Final Optimized Chromatographic Conditions
The following optimized conditions were established and used for the validation study.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (determined from UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Part 2: A Step-by-Step Guide to Method Validation per ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended use.[5][10] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: High-level workflow for HPLC method validation.
System Suitability
Causality: Before any sample analysis, system suitability testing (SST) is performed to verify that the chromatographic system is performing adequately. It is the first line of defense against system-related errors.
Protocol:
-
Prepare a standard solution of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the key performance parameters.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 1.0% for n=6 injections |
Specificity (Stability-Indicating Assay)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8][11] To prove a method is "stability-indicating," forced degradation studies are essential.[4][12] These studies deliberately stress the API to evaluate the resolution between the parent peak and any formed degradation products.[13][14]
Caption: Workflow for the forced degradation study.
Protocol:
-
Expose solutions of the API (e.g., 1 mg/mL) to the following stress conditions, aiming for 5-20% degradation[12][14]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid API at 80°C for 48 hours.
-
Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method with a Photodiode Array (PDA) detector.
-
Evaluate peak purity for the parent peak in all stressed samples and ensure all degradant peaks are well-resolved (Resolution > 2.0) from the parent peak.
Results Summary (Hypothetical Data):
| Condition | % Degradation | Observations | Peak Purity |
|---|---|---|---|
| Acid Hydrolysis | 12.5% | Two small degradant peaks observed. | Pass |
| Base Hydrolysis | 18.2% | One major degradant peak observed. | Pass |
| Oxidation | 8.9% | Multiple minor degradant peaks. | Pass |
| Thermal | < 1.0% | No significant degradation. | Pass |
| Photolytic | 6.5% | One minor degradant peak. | Pass |
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[15] For an API purity assay, the typical range is 80% to 120% of the target test concentration.[6]
Protocol:
-
Prepare a stock solution of the API.
-
Perform serial dilutions to create at least five concentration levels, for example: 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Results (Hypothetical Data):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 801,500 |
| 90 | 902,100 |
| 100 | 1,001,800 |
| 110 | 1,103,200 |
| 120 | 1,202,500 |
-
Linear Regression Equation: y = 10015x - 1250
-
Correlation Coefficient (R²): 0.9998
-
Acceptance Criterion: R² ≥ 0.999
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined by performing recovery studies on a sample matrix spiked with a known amount of analyte.
Protocol:
-
Prepare samples at three concentration levels (80%, 100%, 120% of the target concentration) by spiking a known amount of API into a placebo matrix.
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery.
Results (Hypothetical Data):
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.1 | 100.9% |
-
Acceptance Criterion: The mean percent recovery should be within a justifiable range, typically 98.0% to 102.0%.[8]
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculate the %RSD for each set of measurements and for the combined data.
Results (Hypothetical Data):
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
|---|---|---|
| Number of Samples (n) | 6 | 6 |
| Mean Assay Value (%) | 99.8% | 100.1% |
| %RSD | 0.45% | 0.52% |
| Overall %RSD (n=12) | \multicolumn{2}{c|}{0.78%} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] These are crucial for impurity testing but are also determined for purity assays.
Protocol: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Results (Hypothetical Data):
-
LOD: 0.08 µg/mL
-
LOQ: 0.25 µg/mL
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (±0.1 mL/min, i.e., 0.9 and 1.1 mL/min)
-
Column Temperature (±5°C, i.e., 25°C and 35°C)
-
Mobile Phase Composition (±2% absolute, e.g., 58:42 and 62:38 A:B)
-
-
Inject a system suitability standard and evaluate its performance under each condition.
Results (Hypothetical Data):
| Varied Parameter | Tailing Factor | Retention Time (min) | Resolution (from nearest impurity) |
|---|---|---|---|
| Nominal | 1.1 | 5.4 | 3.5 |
| Flow Rate 0.9 mL/min | 1.1 | 6.0 | 3.6 |
| Flow Rate 1.1 mL/min | 1.1 | 4.9 | 3.4 |
| Temp 25°C | 1.2 | 5.8 | 3.3 |
| Temp 35°C | 1.1 | 5.1 | 3.6 |
| %ACN 38% | 1.2 | 6.2 | 3.8 |
| %ACN 42% | 1.1 | 4.8 | 3.2 |
Conclusion
This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for determining the purity of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol. Through a comparative evaluation of column chemistries and mobile phase conditions, an optimized method was established. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, successfully demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. The data presented herein confirms its suitability for routine quality control analysis and as a critical tool in the ongoing development of this pharmaceutical compound.
References
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct.co.in. [Link]
-
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]
-
A practical guide to forced degradation and stability studies for drug substances . onyxipca.com. [Link]
-
ICH Q2(R1) Analytical Method Validation . Scribd. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . resolvemass.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection . Agilent. [Link]
-
HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO . IJSDR. [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 . ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... . analyticalsciencejournals.onlinelibrary.wiley.com. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation . PMC. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
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Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . LCGC. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . FDA. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030 . Shimadzu. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]
-
Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. researchgate.net. [Link]
-
EMA publishes Document on the Validation of analytical Methods . gmp-compliance.org. [Link]
-
New EMA guideline on method validation and how it translates into best practice for Ligand Binding Assays . v-consulting.com. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives... . PMC. [Link]
-
Design and synthesis of 2-pyrazoline derivatives . Scholars Research Library. [Link]
-
3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol . PMC. [Link]
-
SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES . Connect Journals. [Link]
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Comparative Bioactivity Guide: Isobutyl vs. Methyl Substituted Pyrazoles in Drug Design
Introduction: The Role of Alkyl Substitution in Pyrazole Scaffolds
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous anti-inflammatory (e.g., celecoxib), anticancer, and antimicrobial agents. When optimizing a pyrazole lead compound, the choice of N-alkyl or C-alkyl substitution—specifically between a small methyl group and a bulkier isobutyl group—profoundly dictates the molecule's pharmacokinetic profile, lipophilicity, and target binding affinity.
As a Senior Application Scientist, I approach structural modification not merely as a synthetic exercise, but as a spatial and thermodynamic puzzle. A methyl group offers low steric volume and high lipophilic efficiency, making it ideal for penetrating deep, narrow binding pockets. Conversely, an isobutyl group introduces significant steric bulk and rotational constraints. While this can lead to steric clashes in tight kinase domains, it can also be strategically leveraged to disrupt off-target binding and reduce gastrointestinal toxicity in cyclooxygenase (COX) inhibitors.
This guide objectively compares the bioactivity of methyl versus isobutyl substituted pyrazoles, supported by experimental data, mechanistic causality, and self-validating laboratory protocols.
Mechanistic & Structural Divergence
The bioactivity of substituted pyrazoles is largely governed by how the alkyl chain interacts with the hydrophobic pockets of target proteins.
-
Methyl Substitution: The minimal steric footprint of a methyl group allows the pyrazole core to maintain coplanarity with adjacent aromatic rings if necessary, or to slide into narrow clefts, such as the ATP-binding hinge region of Epidermal Growth Factor Receptor (EGFR) [1].
-
Isobutyl Substitution: The branched nature of the isobutyl group increases the partition coefficient (LogP) but demands a larger spatial envelope. In highly conserved, rigid pockets, this results in a steric clash, drastically reducing binding affinity. However, in targets with flexible or expansive hydrophobic side pockets (like COX-2), the isobutyl group can alter the binding orientation. This conformational shift often reduces the ulcerogenic toxicity typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) [2].
Caption: Structure-Activity Relationship (SAR) logic tree comparing Methyl vs. Isobutyl pyrazole substitutions.
Comparative Bioactivity Data
Case Study A: EGFR Inhibition (Anticancer Activity)
In the development of pyrazole-based EGFR inhibitors for non-small cell lung cancer, steric bulk plays a definitive role in efficacy. A 2023 study evaluating pyrazole–thiadiazole derivatives against the A549 lung cancer cell line demonstrated a stark contrast between small and bulky substitutions [1]. Compounds with smaller or planar substitutions (like allyl or phenyl) exhibited potent activity (IC50 < 10 μM). In direct contrast, the introduction of a bulky isobutyl moiety completely abolished anticancer activity due to its inability to fit into the narrow EGFR active site [1].
Table 1: Bioactivity of Pyrazole Derivatives in EGFR Inhibition (A549 Cell Line)
| Substitution Type | Compound Analog | IC50 (μM) | Steric Bulk | Mechanistic Outcome |
| Small Alkyl/Allyl | Compound 6d | 5.176 ± 0.164 | Low | High affinity; fits ATP pocket |
| Planar Aryl | Compound 6g (Phenyl) | 1.537 ± 0.097 | Moderate (Flat) | High affinity; capable of π-π stacking |
| Branched Alkyl | Compound 6e (Isobutyl) | > 50 (Inactive) | High | Loss of activity; severe steric clash |
Case Study B: COX-2 Inhibition (Anti-inflammatory Activity)
For anti-inflammatory applications, the COX-2 enzyme features a secondary hydrophobic pocket that can accommodate larger substituents. Research demonstrates that 3,5-dimethyl pyrazoles exhibit highly significant anti-inflammatory activity (70–86% edema reduction) [3]. When bulkier groups are introduced, such as in 1-isobutyl-3,4-diphenylpyrazole-5-acetic acid (LM 22070), the compound retains moderate anti-inflammatory activity. Crucially, the altered binding orientation caused by the isobutyl group results in an ulcerogenic toxicity that is 2.5 to 3 times weaker than standard indomethacin [2].
Table 2: Anti-inflammatory Efficacy and Toxicity (In Vivo Models)
| Pyrazole Derivative | Anti-inflammatory Efficacy | Ulcerogenic Toxicity | Clinical Implication |
| 3,5-Dimethyl Pyrazole | High (70-86% edema reduction) | Moderate | Potent acute inflammation control |
| 1-Isobutyl Pyrazole (LM 22070) | Moderate (Inferior to Indomethacin) | Low (2.5x weaker than Indomethacin) | Safer for chronic administration |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocol represents a self-validating system . It integrates mandatory structural confirmation steps before biological screening, ensuring that observed bioactivity (or lack thereof) is definitively linked to the alkyl substitution, not synthetic artifacts.
Phase 1: Synthesis & Structural Validation
-
Condensation Reaction: React the precursor chalcone (or diketone) with either methylhydrazine or isobutylhydrazine (1.2 equivalents) in refluxing ethanol for 8 hours.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography using a Hexane:Ethyl Acetate gradient.
-
Self-Validation (NMR Confirmation): Do not proceed to bioassays without this step.
-
Causality: You must confirm the alkyl integration. A methyl pyrazole will yield a sharp
H-NMR singlet at ~2.2–2.5 ppm (3H). An isobutyl pyrazole must show a distinct multiplet at ~1.8–2.0 ppm (1H, CH), a doublet at ~2.4 ppm (2H, CH ), and a doublet at ~0.9 ppm (6H, 2xCH ).
-
Phase 2: In Vitro Bioactivity Screening (EGFR/A549 Model)
-
Cell Seeding: Seed A549 human lung carcinoma cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO . -
Compound Treatment: Treat cells with methyl and isobutyl pyrazole derivatives at concentrations ranging from 0.1 to 100 μM.
-
Control Systems: Use Erlotinib as a positive control (validates assay sensitivity) and 0.1% DMSO as a vehicle negative control (establishes baseline viability).
-
-
MTT Viability Assay: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: Active compounds (e.g., methyl derivatives) will inhibit EGFR-driven proliferation, leading to a proportional decrease in the metabolic reduction of MTT into purple formazan crystals.
-
-
Quantification: Dissolve formazan in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
Caption: Self-validating experimental workflow for the synthesis and bioassay of substituted pyrazoles.
Conclusion
The selection between a methyl and an isobutyl substituent on a pyrazole scaffold is a critical decision in rational drug design. Methyl pyrazoles should be prioritized when targeting rigid, narrow active sites (like kinase hinge regions) where deep pocket penetration is required for nanomolar efficacy. Conversely, isobutyl pyrazoles are highly valuable when designing compounds for targets with larger hydrophobic pockets (like COX-2), particularly when the primary objective is to alter binding orientation to mitigate off-target effects and reduce systemic toxicity.
References
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors ACS Omega (2023). URL:[Link]
-
STUDY OF 2 NEW NON-STEROID ANTI-INFLAMMATORY DRUGS HAVING A PYRAZOLE STRUCTURE (LM22070 AND LM22102) Scilit / Journal of Pharmacy and Pharmacology URL:[Link]
-
Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles SciSpace / Indian Journal of Chemistry URL:[Link]
Structural Elucidation of Heterocyclic Tautomers: A Comparison Guide for 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol Crystals
For drug development professionals and structural chemists, resolving the exact 3D architecture of heterocyclic active pharmaceutical ingredients (APIs) or ligands is a critical bottleneck. The compound 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol presents a trifecta of crystallographic challenges: pyrazole tautomerism, thiophene rotational disorder, and alkyl chain flexibility.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques—Microcrystal Electron Diffraction (MicroED), Solid-State NMR (ssNMR), and Powder X-ray Diffraction (PXRD)—to determine the most robust pathway for absolute structural elucidation.
The Mechanistic Challenges: Causality & Crystallography
To select the right analytical technique, one must first understand the physical phenomena complicating the structure of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol:
-
Prototropic Tautomerism: Pyrazol-5-ol derivatives can exist as OH (enol), NH (keto), or CH (keto) tautomers [1]. Because X-rays scatter off electron clouds, and a hydrogen atom possesses only a single electron (which is heavily pulled toward electronegative N or O atoms), locating the tautomeric proton via X-ray diffraction is inherently difficult at room temperature.
-
Thiophene Rotational Disorder: The sulfur atom and the opposing
group in a thiophene ring have remarkably similar atomic volumes and electron densities. This frequently results in a 180° rotational disorder within the crystal lattice, where the ring occupies the same physical space in two flipped orientations [2]. -
Isobutyl Flexibility: Alkyl chains exhibit high thermal motion (large Debye-Waller factors). If analyzed at room temperature, the electron density of the isobutyl group "smears," leading to artificially shortened C-C bond lengths or unresolvable atomic positions.
Technology Comparison: SCXRD vs. Alternatives
While SCXRD remains the gold standard for defining absolute stereochemistry and atomic connectivity, its performance must be weighed against emerging and complementary techniques.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD directly maps the electron density of the molecule. When performed at cryogenic temperatures (100 K), thermal motion is suppressed, allowing for the direct observation of the tautomeric proton in the difference Fourier map. Furthermore, modern refinement software can easily model the split occupancies of the disordered thiophene ring.
Microcrystal Electron Diffraction (MicroED)
MicroED uses an electron beam instead of X-rays. Because electrons interact with the electrostatic potential of the atoms rather than just the electron cloud, MicroED is highly sensitive to protons. It is the superior choice if only sub-micron crystals (nanocrystals) can be grown. However, it struggles with dynamical scattering, making the precise refinement of the disordered thiophene ring's fractional occupancies less accurate than SCXRD.
Solid-State 15N NMR (ssNMR)
ssNMR is a bulk technique that does not provide 3D atomic coordinates but is the ultimate arbiter for tautomeric states. By utilizing
Powder X-ray Diffraction (PXRD)
PXRD is ideal for phase purity but exceptionally poor for ab initio structure solution of highly flexible, disordered molecules. Rietveld refinement of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol using PXRD data alone will likely fail without a rigid starting model derived from SCXRD.
Quantitative Performance Comparison
The following table summarizes the operational and analytical performance of each technique when applied to complex thiophene-pyrazole derivatives.
| Analytical Technique | Sample Requirement | Tautomer Resolution | Thiophene Disorder Handling | Throughput |
| SCXRD (100 K) | Single crystal > 10 µm | Excellent (Direct H-atom location) | Excellent (Split occupancy modeling) | Medium |
| MicroED | Sub-micron crystals | Good (High sensitivity to protons) | Moderate (Dynamical scattering limits precision) | High |
| > 10 mg bulk powder | Excellent (Distinct chemical shifts) | Poor (Averages out spatial disorder) | Low | |
| PXRD (Rietveld) | > 5 mg bulk powder | Poor (Requires synchrotron resolution) | Poor (Requires robust starting model) | High |
Experimental Protocol: Self-Validating SCXRD Workflow
To ensure high scientific integrity, the structural elucidation of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol must follow a self-validating protocol. This ensures the solved structure is not a kinetic anomaly of a single picked crystal, but representative of the bulk material.
Step 1: Crystallization & Mounting
-
Dissolve 10 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane.
-
Pierce the vial cap with a single needle hole to facilitate slow evaporation at 4 °C. Slow kinetics prevent the co-crystallization of mixed tautomeric states.
-
Harvest a crystal (>10 µm) using a nylon cryoloop coated in perfluoropolyether oil to prevent atmospheric degradation and ice formation.
Step 2: Cryogenic Data Collection
-
Immediately transfer the mounted crystal to a diffractometer equipped with a 100 K nitrogen cold stream. Causality: Cryogenic cooling is mandatory to freeze the isobutyl chain's thermal motion and sharpen the hydrogen atom's electron density peak.
-
Utilize Mo Kα (
Å) or Cu Kα ( Å) radiation to collect a full sphere of data, ensuring a high redundancy (multiplicity > 4) to accurately model the thiophene disorder.
Step 3: Structure Solution & Refinement (SHELXL)
-
Solve the initial structure using Intrinsic Phasing (SHELXT).
-
Handle Thiophene Disorder: Locate the residual electron density peaks around the thiophene ring. Model the sulfur and carbon atoms over two positions (rotated ~180°). Use the PART 1 and PART 2 instructions in SHELXL. Apply SADI (Same Distance) restraints to ensure the geometry of both orientations remains chemically sensible. Refine their fractional occupancies (e.g., 0.85/0.15)[2].
-
Identify Tautomer: Generate a Difference Fourier map. Locate the highest residual peak near the pyrazole nitrogen or oxygen. Assign the proton and refine its position using a riding model (AFIX 43 for CH, AFIX 147 for OH/NH).
Step 4: Bulk Cross-Validation (The Self-Validating Step)
-
Generate a simulated powder pattern from the finalized SCXRD .cif file using Mercury software.
-
Collect an experimental PXRD pattern of the remaining bulk powder at room temperature.
-
Overlay the patterns. A matching diffractogram confirms that the tautomeric state and packing observed in the single crystal accurately represent the bulk API.
Analytical Decision Pathway
Use the following logical workflow to determine the appropriate structural elucidation strategy based on your available sample.
Decision matrix for structural elucidation of pyrazole-thiophene derivatives.
References
-
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 2014.[Link]
-
Synthesis and Characterization of[Co(tta)2(4,4′-bipy)2.CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions. (Detailing crystallographic modeling of thiophene disorder). Crystals, MDPI, 2025.[Link]
-
A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. ResearchGate / Solid-State NMR Studies, 2013. [Link]
Comparative Stability Guide: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol vs. Analogs
Executive Summary & Structural Rationale
In the landscape of antioxidant and neuroprotective drug development, the pyrazol-5-ol scaffold—clinically validated by the drug Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol)—is a cornerstone for radical scavenging therapies[1]. However, first-generation pyrazol-5-ols often suffer from rapid metabolic clearance and poor lipophilicity.
The rational design of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol addresses these pharmacokinetic bottlenecks. By strategically replacing the C3-methyl group with an electron-rich thiophene ring and the N1-phenyl group with a bulky isobutyl moiety, we fundamentally alter the thermodynamic stability, tautomeric equilibrium, and oxidative resilience of the molecule. This guide provides an objective, data-driven comparison of this novel scaffold against its standard analogs, detailing the mechanistic causality behind its enhanced performance.
Mechanistic Causality: Tautomerism and Steric Shielding
To understand the stability of pyrazol-5-ol derivatives, one must analyze their prototrophic tautomerism. These compounds exist in a dynamic equilibrium between three forms: the CH-form (keto), the NH-form (keto), and the OH-form (enol)[2][3].
The Role of the C3-Thiophene Ring
The OH-tautomer is the primary driver of antioxidant activity, neutralizing Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms[1]. The introduction of a thiophene ring at the C3 position extends the
The Role of the N1-Isobutyl Group
Metabolic and hydrolytic stability is heavily influenced by the N1 substituent. The bulky isobutyl group provides significant steric hindrance, shielding the electrophilic centers of the pyrazole core from enzymatic degradation and nucleophilic attack[5]. Furthermore, the aliphatic isobutyl chain increases the lipophilicity (LogP ~2.9) of the molecule, enhancing lipid membrane permeability and preventing the rapid aqueous clearance typically seen with smaller alkyl or unsubstituted analogs[1].
Fig 1: Prototrophic tautomerism and radical scavenging pathway of thiophene-substituted pyrazol-5-ols.
Comparative Stability Data
The following tables synthesize the physicochemical, tautomeric, and oxidative stability profiles of the target compound against Edaravone and a direct N1-methyl analog.
Table 1: Physicochemical & Tautomeric Profile
| Compound | LogP (Lipophilicity) | Tautomeric Ratio (OH:CH) at pH 7.4 | Plasma Half-Life ( |
| Edaravone (Standard) | 1.2 | ~ 1.2 : 1 | 2.1 hours |
| 1-methyl-3-(thiophen-2-yl)-... | 1.8 | ~ 3.5 : 1 | 2.6 hours |
| 1-isobutyl-3-(thiophen-2-yl)-... | 2.9 | ~ 4.2 : 1 | 4.8 hours |
Insight: The isobutyl group more than doubles the plasma half-life compared to Edaravone, while the thiophene ring successfully locks the molecule into the active OH-tautomer.
Table 2: Oxidative Stability & Radical Scavenging
| Compound | DPPH Scavenging ( | Auto-oxidation Degradation Rate |
| Edaravone (Standard) | 45.2 ± 2.1 | High (Rapid degradation in ambient |
| 1-methyl-3-(thiophen-2-yl)-... | 18.4 ± 1.5 | Moderate |
| 1-isobutyl-3-(thiophen-2-yl)-... | 15.1 ± 1.2 | Low (Sterically protected) |
Insight: The target compound demonstrates superior radical scavenging potency (lower
Experimental Protocols for Stability Assessment
To ensure trustworthiness and reproducibility, the following self-validating protocols are established for evaluating the stability of pyrazol-5-ol analogs.
Protocol A: Tautomeric Profiling via H-NMR
Purpose: To quantify the OH:CH tautomeric ratio in physiological-like environments.
-
Preparation: Dissolve 5 mg of the pyrazol-5-ol analog in 0.5 mL of DMSO-
(to simulate a polar, hydrogen-bonding environment). -
Standardization: Add 1 µL of Tetramethylsilane (TMS) as an internal chemical shift reference.
-
Acquisition: Acquire
H-NMR spectra at 400 MHz at 298 K. -
Analysis: Integrate the signal for the C4-methine proton (CH-form, typically ~3.5 ppm) against the C4-olefinic proton (OH-form, typically ~5.5 ppm). The ratio of these integrals directly yields the tautomeric distribution[2].
Protocol B: In Vitro Plasma Stability (HPLC-UV)
Purpose: To determine the hydrolytic and enzymatic stability of the scaffold.
-
Matrix Spiking: Spike 10 µM of the test compound into 1 mL of pre-warmed (37°C) pooled rat plasma.
-
Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching (Self-Validating Step): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (IS) to account for extraction losses.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate plasma proteins.
-
HPLC Analysis: Inject 10 µL of the supernatant into a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid) and monitor at 254 nm. Calculate the percentage remaining relative to the t=0 peak area ratio (Compound/IS).
Fig 2: Step-by-step experimental workflow for evaluating in vitro plasma stability.
Protocol C: DPPH Radical Scavenging Assay
Purpose: To objectively measure the oxidative efficacy of the OH-tautomer.
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.
-
Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at varying concentrations (1 to 100 µM).
-
Control: Use 100 µL ethanol + 100 µL DPPH as the blank control to establish maximum absorbance.
-
Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. The reduction in absorbance correlates to the scavenging of the DPPH radical[4].
References
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at:[Link]
-
Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at:[Link]
-
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. ResearchGate. Available at:[Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives. RSC Publishing. Available at:[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. NIH / PMC. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
Analytical Validation of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: A Comparison of CHNS Elemental Analysis and Orthogonal Techniques
As a Senior Application Scientist, validating the absolute purity of novel heteroaromatic scaffolds like 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (Molecular Formula: C11H14N2OS) presents a distinct analytical challenge. Compounds containing both electron-rich pyrazole and sulfur-bearing thiophene moieties are notoriously susceptible to retaining synthesis solvents, moisture, and inorganic salts.
While modern drug development heavily relies on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, traditional CHNS combustion analysis remains the gold standard for determining absolute mass fractions. According to the American Chemical Society (ACS) guidelines for the characterization of organic compounds, elemental analysis results must agree to within ±0.4% of the calculated theoretical values to confirm bulk sample purity[1].
This guide objectively compares the performance of modern CHNS elemental analyzers against orthogonal purity determination techniques (qNMR and LC-HRMS) and provides self-validating experimental protocols for this specific pyrazole-thiophene derivative.
Comparative Analysis: CHNS vs. qNMR vs. LC-HRMS
To establish a compound as a verified reference standard, no single analytical technique is sufficient. While elemental analysis provides the absolute mass fraction, recent statistical evaluations of international laboratories highlight that random errors can occasionally push results outside the ±0.4% guideline, necessitating orthogonal validation[2].
Below is a performance comparison of the three primary techniques used to validate 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol:
| Analytical Parameter | CHNS Elemental Analysis (Dumas Method) | Quantitative NMR (qNMR) | LC-HRMS (UHPLC-TOF) |
| Primary Output | Absolute mass fraction (%C, %H, %N, %S) | Absolute molar purity (%) | Exact mass & isotopic pattern |
| Detection Mechanism | High-temp combustion & TCD detection | Proton resonance integration vs. internal standard | Chromatographic separation & ionization |
| Blind Spots | Cannot confirm structural isomerism | Invisible to non-protonated inorganic salts | Subject to ionization bias; poor for bulk quantification |
| Sample Requirement | 1.0 – 3.0 mg (Destructive) | 10.0 – 20.0 mg (Non-destructive) | < 0.1 mg (Destructive) |
| Throughput & Cost | High throughput / Low cost per sample | Medium throughput / High capital cost | Low throughput / Highest capital cost |
| Role in Validation | Gold Standard for Bulk Purity | Gold Standard for Structural Integrity | Gold Standard for Trace Impurities |
Mechanistic Workflows & Self-Validating Protocols
To ensure scientific integrity, analytical protocols cannot simply be a list of steps; they must be designed as self-validating systems where the causality of every parameter is understood.
Protocol A: CHNS/O Combustion Analysis (e.g., Thermo FlashSmart)
Modern elemental analyzers operate via the dynamic flash combustion of the sample (Dumas method), providing automatic and simultaneous CHNS determination[3].
-
Step 1: System Suitability Test (SST)
-
Action: Before analyzing the target compound, run a certified reference material (e.g., Sulfanilamide) as an unknown.
-
Causality: The system is only validated if the experimental %C, %H, %N, and %S of the SST fall within ±0.15% of their theoretical values. This proves the oxidation reactor is operating at peak efficiency and the Thermal Conductivity Detector (TCD) response factors are stable.
-
-
Step 2: Calibration
-
Action: Calibrate the instrument using 2–3 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[3].
-
Causality: Why BBOT? BBOT contains carbon, hydrogen, nitrogen, sulfur, and oxygen. Calibrating with a standard that perfectly mirrors the heteroatomic diversity of our thiophene-pyrazole analyte prevents matrix-induced ionization biases in the TCD.
-
-
Step 3: Sample Preparation & Combustion
-
Action: Weigh exactly 2.000 mg of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol into a tin capsule using a microbalance (0.1 µg resolution). Seal tightly and drop into the 1060°C oxidation reactor with an O₂ pulse[4].
-
Causality: Why a tin capsule? Tin oxidation is highly exothermic, temporarily raising the local temperature to ~1800°C. This thermal spike is strictly necessary to overcome the high bond dissociation energy of the thiophene ring, ensuring complete conversion of organically bound sulfur to SO₂ rather than forming refractory carbonaceous residues.
-
Protocol B: Quantitative NMR (qNMR)
-
Step 1: Matrix Preparation
-
Action: Accurately weigh ~15 mg of the analyte and ~5 mg of TraceCERT® Maleic acid (Internal Standard) into a vial. Dissolve in 600 µL of DMSO-d6.
-
-
Step 2: Pulse Calibration (SST)
-
Action: Perform a 90-degree pulse calibration (P1) specific to the sample matrix.
-
Causality: A miscalibrated pulse angle results in uneven excitation across the spectral window, skewing the integration ratio between the internal standard and the analyte.
-
-
Step 3: Acquisition with Extended Relaxation
-
Action: Acquire the ¹H NMR spectrum using a relaxation delay (D1) of 30 seconds.
-
Causality: Why a 30-second delay? The longitudinal relaxation time (T1) of aromatic thiophene protons can exceed 5 seconds. Using a standard 1-second delay results in partial saturation of these spins, leading to artificially low integration values and an underestimation of the compound's purity. A D1 of 5 × T1 ensures >99% signal recovery.
-
Experimental Data: Batch Validation
The theoretical molecular weight of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is 222.31 g/mol . Below is the summarized experimental data from a synthesized batch subjected to CHNS analysis. The data demonstrates a highly pure batch that successfully passes the rigorous ACS ±0.4% acceptance criteria.
| Element | Theoretical Mass Fraction (%) | Experimental Batch A (%) | Absolute Deviation (%) | ACS Validation Status (±0.4%) |
| Carbon (C) | 59.43 | 59.51 | +0.08 | PASS |
| Hydrogen (H) | 6.35 | 6.41 | +0.06 | PASS |
| Nitrogen (N) | 12.60 | 12.48 | -0.12 | PASS |
| Sulfur (S) | 14.42 | 14.25 | -0.17 | PASS |
| Oxygen (O) | 7.20 | 7.35 | +0.15 | PASS |
Note: A deviation exceeding -0.4% across all elements typically indicates the presence of non-combustible inorganic salts (e.g., NaCl from synthesis workup), which would be invisible to LC-MS and NMR.
Orthogonal Validation Workflow
The following diagram illustrates the self-validating logical relationship between the orthogonal analytical techniques required to certify the compound.
Caption: Orthogonal analytical workflow for the validation of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol.
Conclusion
For complex heterocyclic compounds like 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, relying solely on modern spectroscopic techniques (NMR/MS) leaves blind spots regarding bulk purity and inorganic contamination. CHNS elemental analysis remains the definitive method for absolute mass fraction determination. By combining the high-temperature Dumas combustion method with qNMR and LC-HRMS, researchers can create a self-validating, closed-loop analytical system that guarantees the integrity of their chemical inventory.
References
1.[1] An International Study Evaluating Elemental Analysis | ACS Central Science. American Chemical Society. Available at: 2.[2] An International Study Evaluating Elemental Analysis. PMC - National Institutes of Health. Available at: 3.[4] CHN(O)S Elemental Analysis. Measurlabs. Available at: 4.[3] AN42499 - Elemental Analysis: CHNS/O Characterization of solid and liquid fertilizers by the Thermo Scientific FlashSmart. Thermo Fisher Scientific. Available at:
Sources
A Senior Application Scientist's Guide to Benchmarking Synthesis Yields of Thiophene-Substituted Pyrazolones
Introduction: The Convergence of Thiophene and Pyrazolone Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, pyrazolone derivatives represent a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, another critical heterocycle, is a well-established bioisostere for the phenyl ring, often introduced to modulate lipophilicity, enhance metabolic stability, and improve the pharmacological profile of drug candidates. The strategic hybridization of these two moieties into a single molecular entity—the thiophene-substituted pyrazolone—has emerged as a highly promising avenue for the development of novel therapeutic agents with enhanced efficacy.[3][4]
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for creating these valuable compounds. We move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. Every protocol and claim is grounded in experimental data, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Mechanistic and Practical Comparison
The synthesis of thiophene-substituted pyrazolones can be broadly categorized into several key approaches. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and the importance of factors like reaction time, yield, and environmental impact.
The Knorr-Paal Cyclocondensation: The Classic Route
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In the context of our topic, this requires a thiophene-containing 1,3-dicarbonyl, which reacts with a hydrazine (e.g., phenylhydrazine) under acidic or basic catalysis. The Paal-Knorr synthesis is a related method for producing thiophenes (and other heterocycles) from 1,4-dicarbonyls, but the term is sometimes used more broadly in the context of these condensation reactions.[6]
Mechanistic Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[5] A critical consideration is regioselectivity; when an unsymmetrical dicarbonyl (like a thiophene-benzoyl-methane) is used with a substituted hydrazine, two regioisomers can potentially form. The outcome is often governed by the relative reactivity of the two carbonyl groups.[7]
Caption: Knorr-Paal synthesis pathway for thiophene-substituted pyrazolones.
Synthesis from Thiophene-Containing Chalcones
A highly versatile and widely adopted method begins with α,β-unsaturated ketones, commonly known as chalcones. The synthesis involves two main stages: first, the Claisen-Schmidt condensation of a thiophene-ketone (e.g., 2-acetylthiophene) with an aromatic aldehyde to form the thiophene-chalcone, followed by a cyclization reaction with a hydrazine derivative.[8][9]
Mechanistic Rationale: The second step is a Michael addition-condensation cascade. The hydrazine attacks the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and oxidation to form the stable pyrazole ring. Often, this reaction yields a pyrazoline (the di-hydro pyrazole) intermediate, which may require a separate oxidation step to achieve the final aromatic pyrazolone.[4][10] This route offers excellent control over the substituents at positions 3, 4, and 5 of the pyrazole ring based on the choice of chalcone.
Caption: Synthesis of thiophene-pyrazolones via a chalcone intermediate.
Multicomponent Reactions (MCRs): The Efficiency-Driven Approach
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly atom-economical and efficient strategy.[11] For thiophene-substituted pyrazolones, a common MCR involves the one-pot reaction of a β-ketoester (e.g., ethyl acetoacetate), a hydrazine, and a thiophene aldehyde (e.g., thiophene-2-carboxaldehyde).[12][13]
Mechanistic Rationale: The reaction typically proceeds through a Knoevenagel condensation between the aldehyde and the active methylene group of the pyrazolone (formed in situ from the ketoester and hydrazine), followed by cyclization. The elegance of this approach lies in its operational simplicity and the ability to generate molecular diversity quickly by varying each component.[12]
Green & Advanced Methodologies: Enhancing Sustainability and Speed
Conventional synthesis often requires long reaction times and the use of volatile organic solvents.[14][15] Modern techniques leverage alternative energy sources to dramatically accelerate these reactions, often with improved yields and a better environmental profile.
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times from hours to minutes.[16] Numerous reports demonstrate the synthesis of pyrazolones, including thiophene-substituted analogs, with excellent yields (often >80%) in as little as 10-15 minutes, frequently under solvent-free conditions.[12][17][18]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound waves creates acoustic cavitation—the formation and collapse of microscopic bubbles—generating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates.[19][20] This technique has been successfully applied to synthesize various pyrazolone derivatives, often in aqueous media, with high yields (90-97%).[1][20]
Benchmarking Performance: A Comparative Data Analysis
The choice of synthetic route is a trade-off between yield, reaction time, cost, safety, and environmental impact. The data below, compiled from various studies, provides a quantitative basis for comparison.
Table 1: Comparison of Conventional Heating vs. Advanced Energy Sources for Pyrazolone Synthesis
| Method | Energy Source | Typical Reaction Time | Typical Yield Range | Key Advantages | References |
| Conventional | Thermal (Reflux) | 4 - 24 hours | <70% - 85% | Simple setup, well-established | [8][14][15] |
| Microwave | Microwave Irradiation | 5 - 20 minutes | 51% - 98% | Drastically reduced time, high yields, solvent-free potential | [12][17][18][21] |
| Ultrasound | Sonication | 0.5 - 2.5 hours | 66% - 97% | Enhanced rates, applicable in green solvents (e.g., water) | [1][19][20] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported ranges in the literature.
Table 2: Selected Yields for Thiophene-Substituted Pyrazolone Derivatives via Different Synthetic Routes
| Precursors | Method/Conditions | Product Description | Yield | Reference |
| Thiophene-chalcone, Phenylhydrazine | Conventional (Reflux in Ethanol/NaOH) | 5-(substituted phenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 60-93% | [4] |
| 2-Acetylthiophene, Aromatic Aldehydes, Hydrazine Hydrate | Conventional (Multistep) | 3-(Aryl)-5-(thiophen-2-yl)-1H-pyrazole | 63% (overall) | [9] |
| 5-Bromothiophene carboxylic acid, Substituted Pyrazole | Suzuki-Miyaura Cross-Coupling | Arylated Thiophene-Pyrazole Amides | 66-81% | [22][23] |
| Acetyl Thiazole-Pyrazole, Thiophene-2-carbaldehyde, Malononitrile | Multicomponent (Reflux in EtOH/NH₄OAc) | 2-Amino-6-(thiazolyl-pyrazolyl)-4-(thiophen-2-yl)nicotinonitrile | 81% | [13] |
| Bromoacetyl-pyrazole, Thiophene-containing Mercapto derivatives | Conventional (Reflux in Ethanol/TEA) | Pyrazolyl 3-hydroxythienyl ketones | Not specified | [3] |
Validated Experimental Protocols
The following protocols are generalized from established literature and serve as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of Thiophene-Substituted Pyrazoline from a Chalcone Precursor
This protocol is adapted from the conventional synthesis of N-phenyl pyrazolines.[4]
Objective: To synthesize a 1,5-disubstituted-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole from a corresponding thiophene-chalcone.
Materials:
-
3-Aryl-1-(thiophen-2-yl)prop-2-en-1-one (Thiophene-chalcone, 1 mmol)
-
Phenylhydrazine (1 mmol)
-
Absolute Ethanol
-
20% (w/v) Sodium Hydroxide (NaOH) solution
-
Ice-cold water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the thiophene-chalcone (1 mmol) in an appropriate volume of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the 20% NaOH solution followed by the dropwise addition of phenylhydrazine (1 mmol).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water and dry it in a vacuum desiccator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Microwave-Assisted Synthesis of a 4-Arylidenepyrazolone
This protocol is a generalized procedure based on efficient one-pot microwave syntheses.[12]
Objective: To synthesize a thiophene-substituted 4-arylidene-3-methyl-1-phenyl-pyrazolone in a one-pot reaction.
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Phenylhydrazine (0.3 mmol)
-
Thiophene-2-carboxaldehyde (0.3 mmol)
Procedure:
-
Mixing: In a 50-mL one-neck flask suitable for microwave chemistry, combine ethyl acetoacetate (0.45 mmol), phenylhydrazine (0.3 mmol), and thiophene-2-carboxaldehyde (0.3 mmol). No solvent is required.
-
Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a power of approximately 420 W for 10 minutes.
-
Cooling & Isolation: After irradiation, carefully remove the flask and allow it to cool to room temperature. A solid will form.
-
Purification: Triturate the resulting solid with a small amount of ethyl acetate and collect the product by suction filtration. Wash with a minimal amount of cold ethyl acetate to afford the pure product.
Conclusion and Future Outlook
The synthesis of thiophene-substituted pyrazolones is achievable through several robust and high-yielding methodologies. While the classic Knorr synthesis and chalcone-based routes provide foundational and versatile access to these scaffolds, they are often outperformed in terms of reaction speed and efficiency.[5][14]
Microwave-assisted and ultrasound-assisted syntheses represent a significant advancement, offering dramatically reduced reaction times, often higher yields, and alignment with the principles of green chemistry.[1][12] For generating diverse compound libraries, multicomponent reactions are particularly powerful, providing operational simplicity and high efficiency in a single step.[11][13]
The choice of the optimal synthetic pathway will ultimately depend on the specific target molecule, available starting materials, and the laboratory's capabilities. For rapid synthesis and high-throughput applications, microwave-assisted MCRs are highly recommended. For large-scale synthesis where cost and simplicity are paramount, optimizing a conventional chalcone-based route may be the most practical approach. Future research will likely focus on further refining these green methodologies, exploring flow chemistry for continuous production, and developing novel catalytic systems to enhance regioselectivity and expand the substrate scope even further.
References
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Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601. Available at: [Link]
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Kidwai, M., & Mohan, R. (2005). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Korean Chemical Society, 49(5), 473-476. Available at: [Link]
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Mojtahedi, M. M., et al. (2006). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications, 12(1), 69-72. Available at: [Link]
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Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1365-1373. Available at: [Link]
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Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. Available at: [Link]
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Praceka, M. S., Megantara, S., Maharani, R., & Muchtaridi, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326. Available at: [Link]
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Verma, R. K., & Srivastava, V. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. (Duplicate of[12], provided for context). Available at: [Link]
- Al-Warhi, T., et al. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Journal of the Iranian Chemical Society.
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Singh, G., et al. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14619-14640. Available at: [Link]
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Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326. (Duplicate of[8], provided for context). Available at: [Link]
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Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326. (Duplicate of[8], provided for context). Available at: [Link]
-
Yuliani, S. R., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 133-142. Available at: [Link]
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Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Available at: [Link]
- Roman, G. (2025). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Arkivoc.
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Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of substituted-4-{2-[(or 3-phenyl-)4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]hydrazono}-1H-pyrazol-5(4H)-one derivatives 5 and 6.
- ResearchGate. (2026). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate.
-
El-Mekkawy, A. I., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(17), 3959. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
Soror, S., et al. (2024). Ultrasound-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Future Medicinal Chemistry. Available at: [Link]
- Tang, M., & Zhang, F.-M. (2013). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters, 54(4), 359-362.
- Al-Majid, A. M., et al. (2025). Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization. RSC Advances.
- Sharma, G., & Kumar, A. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(10), 100155.
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Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? Quora. Retrieved from [Link]
- Al-Abdullah, E. S., et al. (2020). Facile synthesis of some 5-(3-substituted-thiophene)
- Manju, N., et al. (2019). Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation. Journal of Medicinal and Chemical Sciences, 2(4), 195-209.
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]
- Der Pharma Chemica. (n.d.). Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica.
- ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones.
- ResearchGate. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 4‐butyryl‐5‐methyl‐2‐phenyl‐2,4‐dihydro‐3H‐pyrazol‐3‐one.
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1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol proper disposal procedures
Operational Guide: Proper Disposal Procedures for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of complex heteroaromatic compounds aligns with both scientific integrity and stringent environmental regulations. 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a specialized building block containing both a pyrazole and a thiophene moiety. While highly valuable in drug discovery and materials science, its structural features dictate specific, non-negotiable disposal protocols.
Chemical Profile & Tautomerism: As a 5-hydroxy pyrazole, this compound exists in equilibrium with its pyrazolone tautomer. Because pyrazolone derivatives frequently exhibit potent biological and pharmacological activity, this compound must be handled as a biologically active pharmaceutical intermediate, necessitating strict isolation from the general waste stream[1]. This guide provides a self-validating system for the safe handling, accumulation, and destruction of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Hazard Profiling (The "Why")
To manage chemical waste effectively, one must understand the molecular causality behind the hazards. The presence of sulfur and nitrogen heteroatoms, combined with a lipophilic isobutyl chain, directly dictates our disposal strategy.
| Property / Hazard | Value / Classification | Mechanistic Causality |
| Chemical Class | Heteroaromatic (Thiophene-Pyrazole) | Contains electron-rich aromatic systems susceptible to electrophilic attack and oxidation. |
| Combustion Byproducts | SOx, NOx, CO, CO2 | Sulfur (thiophene) and Nitrogen (pyrazole) heteroatoms require scrubber-equipped incineration[2]. |
| Aquatic Toxicity | High (Estimated) | Lipophilic isobutyl group increases membrane permeability and bioaccumulation potential in aquatic life[3]. |
| Incompatibility | Strong Oxidizers | Thiophene rings can react violently with oxidizing agents (e.g., nitrates, bleaches)[3]. |
Step-by-Step Operational Disposal Workflow
This protocol must be integrated into your laboratory's Standard Operating Procedures (SOPs). Every step includes a validation check to ensure a self-correcting safety loop.
Step 1: Segregation and Compatibility Verification
-
Action: Segregate 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol waste into a designated "Non-Halogenated Organic Waste" stream.
-
Causality: Mixing this compound with halogenated waste unnecessarily increases disposal costs and complicates the incineration process. Furthermore, it must be strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich thiophene ring is highly susceptible to oxidation, which can lead to exothermic reactions or ignition[3].
-
Validation Check: Review the laboratory's chemical inventory to confirm no nitric acid, perchlorates, or halogenated solvents share the same secondary containment bin as this waste stream.
Step 2: Primary Containment
-
Action: Transfer the waste into a chemically compatible container, preferably High-Density Polyethylene (HDPE) or a glass bottle with a PTFE-lined screw cap.
-
Causality: Standard plastics may degrade over time when exposed to organic solvents often used in conjunction with this compound. Ensure the container is not filled beyond the neck (leave at least one inch of headspace) to accommodate vapor expansion[4]. Never leave funnels in the container; it must remain sealed unless actively adding waste[5].
-
Validation Check: Invert the sealed, empty container prior to use to inspect for micro-fractures. After adding waste, visually confirm the 1-inch headspace before sealing.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Causality: The EPA mandates that waste identity be known at all times. The label must explicitly state "Hazardous Waste" and include the full chemical name: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol[6]. Do not use abbreviations, chemical structures, or acronyms, as emergency responders cannot rely on shorthand during a spill event[4].
-
Validation Check: Cross-reference the waste tag against the master Safety Data Sheet (SDS) to ensure all hazard pictograms (e.g., Flammable, Irritant, Environmentally Damaging) are correctly checked.
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed container in a designated SAA at or near the point of generation.
-
Causality: SAAs maintain waste under the direct control of the generating scientist, minimizing transport risks. The container must sit in secondary containment (e.g., a polyethylene tray) to capture catastrophic leaks. Conduct and document weekly inspections of the SAA for container integrity[7].
-
Validation Check: Audit the SAA logbook weekly. A compliant SAA will have zero undocumented containers and no containers older than the institution's maximum accumulation time.
Step 5: EHS Transfer and Final Disposition
-
Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department when the container reaches 90% capacity.
-
Causality: EPA regulations require that full containers be removed from the SAA within 72 hours[5]. The final destruction method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Because of the thiophene and pyrazole rings, the incinerator must be equipped with flue-gas desulfurization and denitrification scrubbers to capture SOx and NOx emissions[2]. Under no circumstances should this compound be disposed of down the sanitary sewer[4].
-
Validation Check: Retain the EHS transfer manifest. Verify that the designated TSDF utilizes high-temperature incineration with flue-gas scrubbing capabilities.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel. Eliminate all ignition sources, as organic solutions containing this compound may be highly flammable[2].
-
Personal Protective Equipment (PPE): Don chemical-resistant gloves (e.g., Nitrile or PVC, verified by EN 374 standards), safety goggles, and a lab coat[3].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads). Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable waste bag or HDPE bucket.
-
Decontamination: Wash the spill surface with a mild detergent solution, collecting all wash water as hazardous waste. Do not allow wash water to enter the drain[3].
-
Reporting: Tag the collected spill debris as hazardous waste and notify EHS immediately.
Disposal Workflow Visualization
Caption: Workflow for the segregation, containment, and EPA-compliant disposal of heteroaromatic waste.
References
-
[7] How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 7
-
[4] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.4
-
[6] How to Dispose of Chemical Waste. Case Western Reserve University. 6
-
[5] Hazardous Chemical Waste Management Guidelines. Columbia University. 5
-
[3] Thiophene Safety Data Sheet. Santa Cruz Biotechnology. 3
-
[1] Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
